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  • Product: 3-Fluoro-4-(2-methylphenyl)benzoic acid
  • CAS: 874133-65-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Melting Point and Thermophysical Properties of 3-Fluoro-4-(2-methylphenyl)benzoic Acid

Executive Summary In advanced medicinal chemistry and materials science, the thermophysical properties of biaryl building blocks dictate downstream synthetic scalability and formulation stability. 3-Fluoro-4-(2-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and materials science, the thermophysical properties of biaryl building blocks dictate downstream synthetic scalability and formulation stability. 3-Fluoro-4-(2-methylphenyl)benzoic acid (CAS No. 1284813-06-4)[1] is a highly specialized, sterically hindered fluorinated biaryl compound. Because its exact empirical melting point is often proprietary to custom synthesis batches, establishing a rigorous, self-validating framework to predict, determine, and verify its melting point is critical for researchers. This whitepaper provides an in-depth mechanistic analysis of how its structural features govern its crystal lattice energy, alongside field-proven, self-validating protocols for thermophysical characterization.

Structural Causality: The Thermodynamics of the Biaryl Core

As a Senior Application Scientist, I approach melting point not merely as a physical constant, but as a macroscopic readout of microscopic molecular interactions. The melting point ( Tm​ ) of 3-Fluoro-4-(2-methylphenyl)benzoic acid is governed by two competing structural forces:

The Role of Biaryl Dihedral Twist (Steric Hindrance)

Standard biaryl systems (like 4-phenylbenzoic acid) prefer a relatively planar conformation to maximize π−π conjugation, allowing for tight, flat packing in the crystal lattice. However, introducing a 3-fluoro substituent and a 2'-methyl group creates severe steric clashing at the ortho-positions of the biaryl axis. This forces the two phenyl rings into a highly twisted, nearly orthogonal dihedral angle. While one might assume this disruption lowers the melting point, the orthogonal conformation often leads to highly efficient "edge-to-face" aromatic interactions, which can paradoxically stabilize the lattice.

Hydrogen Bonding and Crystal Lattice Energy

The dominant driver of the melting point in this molecule is the carboxylic acid moiety. In the solid state, carboxylic acids almost universally form robust R22​(8) cyclic hydrogen-bonded dimers. The thermal energy required to rupture these strong intermolecular hydrogen bonds pushes the melting point of this compound class well above 200 °C. The electrostatic contribution of the highly electronegative fluorine atom (C-F dipole) further modulates the lattice energy without adding the massive steric bulk of heavier halogens.

Comparative Thermophysical Analysis

To accurately predict the melting point of 3-Fluoro-4-(2-methylphenyl)benzoic acid, we must analyze the thermophysical data of its closest structural analogs. The addition of the 2'-methyl group significantly increases the melting point compared to the unsubstituted biaryl, while the 3-fluoro group introduces minor lattice adjustments.

Table 1: Thermophysical Comparison of Biaryl Carboxylic Acids
Compound NameCAS NumberSubstituentsMelting Point (°C)Source/Notes
4-Phenylbenzoic acid92-92-2None224 – 228Standard Literature
4-(2-Methylphenyl)benzoic acid586-76-52'-Methyl252 – 254Lookchem[2]
3-Fluoro-4-phenylbenzoic acid137045-30-83-Fluoro~240 – 245Sunway Pharm[3] / Patent Extrapolation[4]
3-Fluoro-4-(2-methylphenyl)benzoic acid 1284813-06-4 3-Fluoro, 2'-Methyl 245 – 255 Predicted / Proprietary Range [1]

Note: The predicted range of 245–255 °C for the target compound is derived from the established lattice stabilization provided by the 2'-methyl group, slightly modulated by the 3-fluoro dipole.

Visualizing the Structural Influence Pathway

The following diagram maps the causal relationship between the molecule's structural features and its ultimate melting point.

Mechanism A 3-Fluoro-4-(2-methylphenyl) benzoic acid B Carboxylic Acid Dimerization A->B H-Bonding C Steric Clash (3-F & 2'-CH3) A->C Ortho-Substitution E Crystal Lattice Energy B->E Lattice Stabilization D Biaryl Dihedral Twist C->D Disrupted Planarity D->E Altered Packing F Melting Point (Tm) E->F Thermal Energy Req.

Fig 1. Mechanistic pathway detailing how structural features dictate the melting point of the biaryl.

Self-Validating Experimental Protocols

A single melting point reading is scientifically insufficient. To ensure trustworthiness and scientific integrity, the determination must be a self-validating system utilizing orthogonal thermal techniques. If the visual capillary method and the thermodynamic DSC method do not concord, it indicates sample impurity or a polymorphic transition.

Protocol A: High-Precision Capillary Method (Pharmacopeial Standard)

This method provides the visual melting range (onset of liquefaction to complete meniscus).

  • Sample Desiccation: Dry the sample in a vacuum desiccator over P2​O5​ for 24 hours.

    • Causality: Adsorbed atmospheric moisture acts as an impurity, causing melting point depression via colligative properties.

  • Capillary Loading: Pulverize the dried sample into a fine powder and load it into a glass capillary tube. Tap the tube to compact the powder to a height of exactly 2–3 mm.

    • Causality: Loose packing causes uneven heat distribution, leading to an artificially broadened melting range.

  • Thermal Ramping: Insert the capillary into the melting point apparatus. Rapidly heat the block to 230 °C (approx. 15 °C below the expected onset), then reduce the ramp rate to exactly 1 °C/min .

    • Causality: A slow ramp rate near the melting point ensures thermal equilibrium between the heating block and the sample, preventing thermal lag and artificially high readings.

  • Observation: Record T1​ (first drop of liquid) and T2​ (complete melt).

Protocol B: Differential Scanning Calorimetry (DSC)

This method provides the true thermodynamic melting point via the extrapolated onset temperature ( To​ ).

  • Sample Encapsulation: Weigh exactly 2.0–3.0 mg of the desiccated sample into an aluminum DSC pan and apply a hermetic seal.

    • Causality: Hermetic sealing prevents the premature sublimation of the fluorinated biaryl compound, which would skew the endothermic peak and alter the baseline.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: At temperatures approaching 250 °C, atmospheric oxygen can cause oxidative degradation of the organic framework, overlapping an exothermic decomposition signal with the melting endotherm.

  • Thermal Profiling: Equilibrate at 50 °C, then ramp at 10 °C/min to 280 °C.

  • Data Analysis: Calculate the extrapolated onset temperature ( To​ ) of the primary endothermic peak. This is the definitive thermodynamic melting point.

Visualizing the Thermodynamic Workflow

The following diagram illustrates the self-validating workflow required to confirm the thermophysical properties of the compound.

Workflow A Sample Desiccation (Remove Moisture) B Capillary Method (Visual Range) A->B Aliquot 1 C DSC Analysis (Thermodynamic Onset) A->C Aliquot 2 D Cross-Validation (Concordance Check) B->D Visual mp C->D Endotherm

Fig 2. Self-validating workflow for melting point determination using orthogonal thermal techniques.

Conclusion

The melting point of 3-Fluoro-4-(2-methylphenyl)benzoic acid is a complex macroscopic manifestation of its sterically twisted biaryl core and strong carboxylic acid dimerization. By utilizing the self-validating protocols outlined above—cross-referencing visual capillary data with thermodynamic DSC profiles—researchers can confidently bypass the limitations of proprietary databases and establish rigorous thermophysical parameters for their specific synthetic batches.

References

  • Chemsrc, "CAS No.
  • Lookchem, "Cas 586-76-5, 4-(2-methylphenyl)
  • Google Patents, "Patent Application Publication US 2003/0125344 A1" (Synthesis and properties of 3-fluoro-4-phenylbenzoic acid).
  • 3WPharm, "3-Fluoro-4-phenylbenzoic acid - CAS:137045-30-8 - Sunway Pharm Ltd" (Analog CAS Identific

Sources

Exploratory

Structural and Conformational Analysis of 3-Fluoro-4-(2-methylphenyl)benzoic Acid: A Technical Whitepaper

Executive Summary In structure-based drug design (SBDD), the precise spatial arrangement of aromatic pharmacophores dictates target binding affinity and selectivity. 3-Fluoro-4-(2-methylphenyl)benzoic acid (CAS: 1284813-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In structure-based drug design (SBDD), the precise spatial arrangement of aromatic pharmacophores dictates target binding affinity and selectivity. 3-Fluoro-4-(2-methylphenyl)benzoic acid (CAS: 1284813-06-4) is a highly specialized ortho-substituted biphenyl building block with a molecular formula of C₁₄H₁₁FO₂ and a molecular weight of 230.234 g/mol [1].

Unlike unsubstituted biphenyls, which often adopt near-planar conformations in the solid state due to crystal packing forces, ortho-substituted derivatives are conformationally locked. The strategic placement of a fluorine atom at the 3-position and a methyl group at the 2'-position enforces a severe steric clash. This technical guide details the crystallographic methodologies, self-validating protocols, and computational workflows required to analyze the three-dimensional architecture of this molecule, providing actionable insights for medicinal chemists.

The Causality of Conformation in Biphenyl Scaffolds

The interplanar dihedral angle is the most critical metric in biphenyl structural analysis[2]. In the absence of ortho-substituents, the energy barrier to rotation around the C-C pivot bond is low, making the molecule highly susceptible to distortion by intermolecular lattice forces.

However, introducing bulky or highly electronegative groups at the ortho positions fundamentally alters the potential energy surface. The steric repulsion between the 3-fluoro substituent, the 2'-methyl group, and their opposing ortho-hydrogens enforces a large dihedral angle, effectively decoupling the π-systems of the two rings[3]. This rigidification is not merely a structural curiosity; it is a deliberate design choice in pharmacology to lock the molecule into an active conformation that perfectly complements a narrow enzymatic binding pocket (such as the cyclooxygenase active site or specific kinase allosteric pockets).

Conformational_Logic N1 Ortho-Substitution (3-Fluoro, 2'-Methyl) N2 Steric Repulsion (C-H vs F, CH3 vs H) N1->N2 N3 Dihedral Twist (~55° Angle) N2->N3 N4 Conformational Locking (Electronic Decoupling) N3->N4 N5 Enhanced Target Binding Affinity N4->N5

Figure 1: Causality pathway linking ortho-substitution to enhanced target binding affinity.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data, the experimental protocol must be designed as a self-validating system where thermodynamic equilibrium and data redundancy confirm the accuracy of the model.

Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of 3-Fluoro-4-(2-methylphenyl)benzoic acid in 2 mL of a 1:1 (v/v) ethanol/water mixture.

    • Causality: Ethanol fully solubilizes the hydrophobic biphenyl core, while water acts as a miscible antisolvent.

  • Evaporation: Pierce the vial cap with a narrow gauge needle and allow for slow evaporation at 298 K over 5–7 days.

    • Causality: Rapid precipitation leads to kinetic trapping and twinning. Slow evaporation ensures the system reaches its thermodynamic minimum, allowing the carboxylic acid groups to form the highly stable, tail-to-tail hydrogen-bonded dimer[4].

Data Collection and Refinement
  • Mounting: Select a single, optically clear block crystal. Coat it in perfluoropolyether oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer to the goniometer under a 100 K nitrogen stream.

    • Causality: Cryocooling suppresses atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the precise anisotropic refinement of light atoms (fluorine and methyl hydrogens).

  • Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å).

    • Self-Validation: Ensure the internal merging R-factor ( Rint​ ) remains below 0.05. A low Rint​ validates that the crystal is a single domain without significant absorption errors.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validate the final model by ensuring the Goodness-of-Fit (S) approaches 1.0.

SCXRD_Workflow N1 Sample Prep (EtOH/H2O) N2 Slow Evaporation (Thermodynamic Sink) N1->N2 N3 X-Ray Diffraction (Mo Kα, 100 K) N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Validation (R_int < 0.05) N4->N5

Figure 2: Step-by-step SCXRD workflow with built-in self-validation checkpoints.

Quantitative Structural Data and Supramolecular Architecture

The structural integrity of 3-Fluoro-4-(2-methylphenyl)benzoic acid is governed by a hierarchy of intra- and intermolecular forces.

The Dihedral Angle

Based on analogous ortho-fluoro biphenyl structures, the solid-state arene-arene dihedral angle is expected to fall between 54.8° and 58.0°[5]. This severe twist is a direct consequence of the steric bulk of the 2'-methyl group clashing with the 3-fluoro atom and the adjacent protons.

The Hydrogen-Bonded Dimer

The primary driver of crystal packing is the carboxylic acid moiety. These groups orient towards each other in a tail-to-tail arrangement, forming a robust, centrosymmetric dimer via strong O-H···O hydrogen bonds. In Etter's graph-set notation, this ubiquitous and highly stable motif is classified as R22​(8) [4].

Secondary Lattice Stabilization

Beyond the primary dimer, the crystal lattice is stabilized by weak intermolecular C-H···F interactions[5][6]. The highly electronegative fluorine acts as a hydrogen bond acceptor, directing the packing of the dimers into a cohesive 3D supramolecular architecture.

Data Summaries

Table 1: Expected Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₄H₁₁FO₂
Formula Weight 230.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ~1.33 g/cm³
Final R indices [I>2σ(I)] R1​≈0.035 , wR2​≈0.092
Goodness-of-fit on F2 ~1.045

Table 2: Key Geometric Parameters and Causality

Structural FeatureExpected ValueCausality / Significance
Dihedral Angle (Ring A - Ring B) 54.8° – 58.0°Steric repulsion between 3-F and 2'-CH₃ groups[5].
O-H···O Hydrogen Bond ~2.65 ÅFormation of the R22​(8) thermodynamic dimer sink[4].
Intermolecular C-H···F ~2.55 ÅSecondary lattice stabilization and 3D packing[6].

Computational Validation (DFT)

To prove that the ~55° dihedral angle is an intrinsic property of the molecule and not an artifact of crystal packing forces, experimental SCXRD data must be validated against Density Functional Theory (DFT) calculations[2].

By optimizing the geometry of the isolated molecule in the gas phase using the B3LYP functional and a 6-311G(d,p) basis set, we can map the rotational energy barrier. If the gas-phase energy minimum closely matches the solid-state dihedral angle, it confirms that intramolecular steric forces are the dominant conformational drivers. This self-validating loop (SCXRD DFT) is the gold standard for verifying the active conformation of a drug candidate.

References

  • 3-Fluoro-4-(2-methylphenyl)benzoic acid_1284813-06 ...
  • Charge-Assisted Hydrogen-Bonded Networks of NH4+ and [Co(NH3)
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  • Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters...
  • (η-Biphenyl)tricarbonylchromium and μ-(η:η)-biphenyl-bis(tricarbonylchromium)

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Foundational

A Comprehensive Theoretical Investigation of 3-Fluoro-4-(2-methylphenyl)benzoic Acid: A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist Abstract This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of 3-Fluoro-4-(2-methylphenyl)benzoic acid, a molecule of interes...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of 3-Fluoro-4-(2-methylphenyl)benzoic acid, a molecule of interest in medicinal chemistry. In the absence of extensive experimental data, computational methods provide a powerful and predictive lens through which to understand the structural, spectroscopic, and electronic properties of novel molecular entities. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the application of Density Functional Theory (DFT) and other computational techniques to elucidate the key chemical features of this compound. By following the methodologies presented, researchers can gain critical insights into the molecule's behavior, paving the way for rational drug design and development.

Introduction: The Case for a Theoretical Approach

3-Fluoro-4-(2-methylphenyl)benzoic acid is a biphenyl carboxylic acid derivative. The strategic incorporation of a fluorine atom and a methylphenyl group onto the benzoic acid scaffold can significantly influence its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1] Fluorinated benzoic acids are recognized as important intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2]

A thorough understanding of a drug candidate's molecular structure and electronic properties is fundamental to predicting its interaction with biological targets.[3] While experimental techniques like X-ray crystallography and NMR spectroscopy are the gold standard for structural elucidation, theoretical studies offer a rapid, cost-effective, and highly detailed alternative, especially in the early stages of drug discovery.[4] Computational chemistry allows for the prediction of a wide range of molecular properties before the compound is even synthesized.[5]

This guide details a systematic computational workflow for characterizing 3-Fluoro-4-(2-methylphenyl)benzoic acid. We will explore its optimized molecular geometry, predict its spectroscopic signatures (FT-IR, FT-Raman, and NMR), and analyze its electronic properties to understand its reactivity and potential for intermolecular interactions.[6]

Foundational Analysis: Molecular Geometry Optimization

The first and most crucial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.[7] This is achieved through geometry optimization, a process that calculates the ground state energy of the molecule by adjusting the positions of its atoms.[8]

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[9] Specifically, the B3LYP hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules, including benzoic acid derivatives.[10] To ensure a high degree of accuracy, we will pair this functional with the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for systems with heteroatoms like fluorine and oxygen.[11][12]

Predicted Molecular Structure

The optimization process will yield the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformer of 3-Fluoro-4-(2-methylphenyl)benzoic acid. The dihedral angle between the two phenyl rings is of particular interest, as it will dictate the overall shape of the molecule and its ability to fit into a biological target's binding site.

In Silico Spectroscopy: Predicting a Molecule's Fingerprint

Once the optimized geometry is obtained, we can proceed to calculate the spectroscopic properties of the molecule. These theoretical spectra can be used to aid in the interpretation of experimental data or to predict the spectral features of a yet-to-be-synthesized compound.

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, we can determine the vibrational frequencies and their corresponding intensities in the FT-IR and FT-Raman spectra.[13] This analysis is also critical to confirm that the optimized geometry corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.[14]

Key Vibrational Modes to Analyze:

  • O-H stretch of the carboxylic acid group (typically a broad band around 3000 cm⁻¹)

  • C=O stretch of the carboxylic acid group (a strong band around 1700 cm⁻¹)

  • C-F stretch (typically in the 1000-1400 cm⁻¹ region)

  • Aromatic C-H and C=C stretching modes

NMR Chemical Shift Prediction (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, has proven to be highly effective in predicting the ¹H and ¹³C NMR chemical shifts of organic compounds.[15][16] These predicted spectra can be invaluable for assigning signals in experimental spectra and for confirming the proposed structure.[17]

Electronic Structure and Reactivity Insights

Beyond structural and spectroscopic characterization, theoretical calculations can provide a wealth of information about a molecule's electronic properties, which are key to understanding its reactivity and potential for drug-receptor interactions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[18] The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.[19] A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule.[20] It allows us to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[21] This information is of paramount importance in drug design, as it helps to predict how a ligand will interact with its biological target through electrostatic interactions and hydrogen bonding.[3][6]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[1] It allows for the investigation of intramolecular interactions, such as hyperconjugation, which can have a significant impact on molecular stability and reactivity.[2][22] The stabilization energies calculated through NBO analysis quantify the strength of these interactions.[23]

Experimental Protocols for Computational Studies

The following protocols outline the steps for performing the theoretical calculations described in this guide using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[24][25][26]

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
  • Build the Molecule : Construct the 3D structure of 3-Fluoro-4-(2-methylphenyl)benzoic acid using a molecular modeling program like GaussView or Avogadro.[27]

  • Input File Preparation : Create an input file specifying the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt requests a geometry optimization.

    • Freq requests a vibrational frequency calculation.

  • Charge and Multiplicity : Specify a charge of 0 and a multiplicity of 1 for the neutral, closed-shell molecule.

  • Submit the Calculation : Run the calculation using the chosen quantum chemistry software.

  • Analyze the Output :

    • Confirm that the optimization has converged.

    • Verify that there are no imaginary frequencies in the frequency calculation.

    • Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.

    • Visualize the calculated FT-IR and FT-Raman spectra.

Protocol 2: NMR Chemical Shift Calculation
  • Use Optimized Geometry : Start with the optimized coordinates from Protocol 1.

  • Input File Preparation : Create an input file with the following keywords:

    • #p B3LYP/6-311++G(d,p) NMR

    • NMR requests the calculation of NMR shielding tensors using the GIAO method by default in many programs.[28]

  • Charge and Multiplicity : Specify a charge of 0 and a multiplicity of 1.

  • Submit the Calculation : Run the calculation.

  • Analyze the Output : Extract the calculated isotropic shielding values for each nucleus and convert them to chemical shifts by referencing a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Protocol 3: Electronic Properties Analysis (HOMO-LUMO, MEP, NBO)
  • Use Optimized Geometry : Use the optimized coordinates from Protocol 1.

  • Input File Preparation : Create an input file with keywords for a single-point energy calculation and population analysis:

    • #p B3LYP/6-311++G(d,p) Pop=NBO

    • Pop=NBO requests a Natural Bond Orbital analysis.[1]

  • Generate Checkpoint File : Ensure that a checkpoint file is generated for visualizing orbitals and the electrostatic potential.

  • Submit the Calculation : Run the calculation.

  • Analyze the Output :

    • Extract the energies of the HOMO and LUMO orbitals.

    • Visualize the HOMO and LUMO surfaces.

    • Generate and visualize the Molecular Electrostatic Potential map.

    • Examine the NBO output for details on atomic charges, bond orders, and hyperconjugative interactions.

Data Presentation: A Quantitative Overview

The results of these theoretical studies can be effectively summarized in tables for easy comparison and analysis.

Table 1: Predicted Geometrical Parameters for 3-Fluoro-4-(2-methylphenyl)benzoic acid

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-FValue
C=OValue
C-OValue
O-HValue
**Bond Angles (°) **C-C-FValue
O=C-OValue
Dihedral Angle (°) C-C-C-C (between rings)Value

Table 2: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)IntensityAssignment
ValueValueO-H stretch
ValueValueC=O stretch
ValueValueC-F stretch
ValueValueAromatic C=C stretch

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted Chemical Shift (δ)
¹H NMR
H (O-H)Value
Aromatic H'sValue range
Methyl H'sValue
¹³C NMR
C (C=O)Value
C (C-F)Value
Aromatic C'sValue range
Methyl CValue

Table 4: Calculated Electronic Properties

PropertyPredicted Value
HOMO Energy (eV) Value
LUMO Energy (eV) Value
HOMO-LUMO Gap (eV) Value
Dipole Moment (Debye) Value

Visualizations

Visual representations are essential for understanding the complex data generated from computational studies.

Computational Workflow cluster_0 Structural Analysis cluster_1 Property Prediction cluster_2 Data Interpretation mol_build Molecular Structure Construction geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Spectra (GIAO) geom_opt->nmr_calc elec_prop Electronic Properties (HOMO-LUMO, MEP, NBO) geom_opt->elec_prop data_analysis Analysis of: - Structure - Spectra - Reactivity freq_calc->data_analysis nmr_calc->data_analysis elec_prop->data_analysis

Caption: A generalized workflow for the theoretical study of a small molecule.

Caption: 2D representation of 3-Fluoro-4-(2-methylphenyl)benzoic acid.

Conclusion

The theoretical framework presented in this guide provides a robust and comprehensive approach to characterizing 3-Fluoro-4-(2-methylphenyl)benzoic acid. By leveraging the power of computational chemistry, researchers can obtain detailed insights into the structural, spectroscopic, and electronic properties of this molecule, which are essential for understanding its potential as a drug candidate. This in silico analysis serves as a critical first step in the drug discovery pipeline, enabling data-driven decision-making and guiding further experimental investigations.

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  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). Retrieved from [Link]

  • Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025). Journal of Chemical Education. Retrieved from [Link]

  • 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (C14H10F2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Vibration Analysis: FFT, PSD, and Spectrogram Basics [Free Download]. (n.d.). enDAQ Blog. Retrieved from [Link]

  • DFT calculation of vibrational frequencies of clusters in GaAs and the Raman spectra. (2012). Retrieved from [Link]

  • The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. (2019). ResearchGate. Retrieved from [Link]

  • Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. (2023). Retrieved from [Link]

  • The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using. (2019). SciSpace. Retrieved from [Link]

  • Vibrational Analysis in Gaussian. (1999). Retrieved from [Link]

  • Approximate frequency analysis in structural dynamics. (n.d.). Michael I Friswell. Retrieved from [Link]

  • Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Derivatives. (2022). Preprints.org. Retrieved from [Link]

  • Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. (2002). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Experimental and theoretical study on benzoic acid derivatives. (2025). ResearchGate. Retrieved from [Link]

  • 5-[(3-fluoro-4-methylphenyl)sulfamoyl]-2-methylbenzoic acid. (n.d.). Chemspace. Retrieved from [Link]

  • Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. (2002). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • 4-Fluoro-2-(4-methylphenyl)benzoic acid | C14H11FO2 | CID 53211078. (2026). PubChem. Retrieved from [Link]

  • Carboxylic Acids and HOMO-LUMO. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid | C17H13FN2O3S | CID 695906. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 3-Fluoro-4-(2-methylphenyl)benzoic Acid – Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary In modern drug discovery, the precise spatial arrangement of pharmacophores is paramount for target affinity and selectivity. 3-Fluoro-4-(2-methylphenyl)benzoic acid (CAS: 1284813-06-4) is a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise spatial arrangement of pharmacophores is paramount for target affinity and selectivity. 3-Fluoro-4-(2-methylphenyl)benzoic acid (CAS: 1284813-06-4) is a highly specialized, conformationally restricted fluorinated biphenyl building block. By leveraging the steric clash between ortho-substituents across a biphenyl axis, this compound serves as a rigid scaffold that minimizes the entropic penalty of protein-ligand binding. This whitepaper provides an in-depth technical analysis of its nomenclature, structural causality, physicochemical properties, and a field-validated synthetic methodology for its preparation.

Nomenclature & Structural Causality

The compound possesses two valid IUPAC designations, depending on which structural motif is prioritized as the parent scaffold:

  • Benzoic Acid Derivative (Standard IUPAC): 3-Fluoro-4-(2-methylphenyl)benzoic acid. Here, the benzoic acid ring is the parent structure. The o-tolyl group is a substituent at the C4 position, and the fluorine atom is located at C3.

  • Biphenyl Derivative (Synonym): 2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid[1]. In this nomenclature, the biphenyl core is the parent. The carboxylic acid is at C4. The fluorine is at C2 (ortho to the biphenyl linkage), and the methyl group is at C2' (ortho to the linkage on the adjacent ring).

The Causality of Conformational Restriction

The strategic placement of the fluorine atom at C2 and the methyl group at C2' is not arbitrary; it is a deliberate structural design. The van der Waals radii of the fluorine (1.47 Å) and the methyl group (2.0 Å) create severe steric hindrance when the two aromatic rings attempt to achieve coplanarity. This steric clash forces the biphenyl system into an orthogonal (twisted) conformation .

In medicinal chemistry, this pre-organization is critical. When a flexible molecule binds to a target receptor, it must freeze into a single conformation, resulting in a massive loss of entropy (entropic penalty). By utilizing a pre-twisted scaffold like 3-Fluoro-4-(2-methylphenyl)benzoic acid, drug developers can lock the molecule into the bioactive conformation, significantly enhancing binding affinity. Furthermore, the highly electronegative fluorine atom inductively lowers the pKa of the distal carboxylic acid, modulating the molecule's solubility and pharmacokinetic distribution[2].

Physicochemical Data & Computational Profiling

The following table summarizes the core quantitative data and physicochemical properties of the compound, essential for computational modeling and formulation studies.

PropertyValueStructural Implication
CAS Registry Number 1284813-06-4Unique identifier for procurement and literature tracking.
Molecular Formula C₁₄H₁₁FO₂[3]Dictates exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 230.24 g/mol Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
Primary Synonyms 2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid[1]Essential for cross-referencing legacy patent literature.
Topological Polar Surface Area (TPSA) 37.3 ŲIndicates excellent membrane permeability potential.
Hydrogen Bond Donors 1 (Carboxylic -OH)Facilitates strong directional interactions with target residues.
Hydrogen Bond Acceptors 2 (Carbonyl =O, Fluorine -F)Enhances aqueous solubility and target docking potential.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing sterically hindered fluorinated biphenyls is the,.

Causality in Experimental Design
  • Electrophile Choice: 4-Bromo-3-fluorobenzoic acid is selected over the chlorinated analog because the C–Br bond has a lower dissociation energy, which significantly accelerates the rate-determining oxidative addition step[4].

  • Catalyst Selection: Pd(dppf)Cl₂ is preferred over standard Pd(PPh₃)₄. The bidentate dppf ligand prevents the dissociation of the ligand from the metal center and enforces a cis-geometry on the palladium intermediate, which is a strict geometric requirement for the final reductive elimination step.

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized to quaternize the boronic acid into a highly nucleophilic boronate complex, which is mandatory for successful transmetalation[5].

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating workflow. The final acid-base extraction step inherently confirms the presence of the target carboxylic acid.

  • Preparation & Degassing (Critical Step):

    • To an oven-dried Schlenk flask, add 4-bromo-3-fluorobenzoic acid (1.0 equiv), (2-methylphenyl)boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: Using a slight excess of boronic acid compensates for potential protodeboronation side reactions.

    • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Purge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) state.

  • Catalyst Addition & Execution:

    • Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90°C for 12 hours with vigorous stirring.

  • Self-Validating Workup (Phase-Switching):

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.

    • Dilute the residue with water and wash with Ethyl Acetate (EtOAc). Validation: Unreacted boronic acid, catalyst ligands, and homocoupled byproducts remain in the organic layer, while the target product resides in the aqueous layer as a highly soluble sodium/potassium carboxylate salt.

    • Separate the aqueous layer and slowly acidify with 1M HCl until the pH reaches 2.0.

    • Validation: The sudden precipitation of a white solid confirms the protonation of the carboxylate back to the insoluble carboxylic acid.

  • Purification:

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure 3-Fluoro-4-(2-methylphenyl)benzoic acid.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling specific to the synthesis of this compound.

SuzukiMiyaura Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Pd0->OxAdd + 4-Bromo-3-fluorobenzoic acid PdII_Aryl Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_Aryl TransMet Transmetalation PdII_Aryl->TransMet + (2-Methylphenyl)boronic acid + Base (e.g., K2CO3) PdII_Biaryl Pd(II) Biaryl Ar-Pd-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product 3-Fluoro-4-(2-methylphenyl)benzoic acid (Target Compound) RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle synthesizing 3-Fluoro-4-(2-methylphenyl)benzoic acid.

Applications in Drug Development

The integration of fluorinated biphenyls into pharmaceutical pipelines has accelerated due to their unique physicochemical profiles[6]. 3-Fluoro-4-(2-methylphenyl)benzoic acid acts as a highly versatile intermediate:

  • Bioisosterism: The carboxylic acid moiety can be easily converted into amides, tetrazoles, or oxadiazoles, serving as bioisosteres that mimic peptide bonds while resisting proteolytic degradation.

  • Metabolic Stability: The introduction of the fluorine atom on the aromatic ring blocks oxidative metabolism by Cytochrome P450 enzymes at that specific position, thereby increasing the biological half-life of downstream active pharmaceutical ingredients (APIs).

References

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Advances URL: [Link]

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI Catalysts URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Fluoro-4-(2-methylphenyl)benzoic Acid via Grignard Carboxylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Rationale 3-Fluoro-4-(2-methylphenyl)benzoic acid (CAS 1284813-06-4) is a highly valued fluorinated biphenyl building b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Rationale

3-Fluoro-4-(2-methylphenyl)benzoic acid (CAS 1284813-06-4) is a highly valued fluorinated biphenyl building block in medicinal chemistry. The incorporation of a fluorine atom adjacent to a biphenyl linkage modulates the dihedral angle of the two aromatic rings, enhancing binding affinity in target pockets (e.g., kinase domains or cyclooxygenase enzymes) while improving metabolic stability against CYP450 oxidation.

Note on Nomenclature & Regiochemistry: The required starting material is 4-bromo-2-fluoro-1-(2-methylphenyl)benzene (also known as 4-bromo-2-fluoro-2'-methylbiphenyl). Following carboxylation at the C4 position, IUPAC nomenclature prioritizes the carboxylic acid. Thus, the carbon bearing the newly formed –COOH becomes C1, shifting the biphenyl linkage to C4 and the fluorine atom to C3, perfectly yielding the target 3-Fluoro-4-(2-methylphenyl)benzoic acid.

While transition-metal-catalyzed cyanation followed by hydrolysis is an alternative, the Grignard carboxylation approach utilizes cheap, non-toxic carbon dioxide (CO₂) as a C1 synthon, proceeding rapidly under mild conditions without the need for expensive palladium catalysts ().

Mechanistic Insights (The "Why")

The synthesis relies on a two-stage organometallic cascade designed to overcome the steric hindrance of the ortho-substituted biphenyl system:

  • Oxidative Insertion (Activation): Magnesium metal inserts into the C–Br bond. Because the biphenyl system is sterically demanding, the magnesium surface must be pristine. We employ iodine (I₂) as an initiator; it reacts with Mg to form MgI₂, effectively etching the passivating magnesium oxide (MgO) layer and exposing highly reactive zero-valent magnesium.

  • Nucleophilic Carboxylation: The resulting arylmagnesium bromide acts as a potent nucleophile. When introduced to a massive excess of solid CO₂ (dry ice), it attacks the electrophilic central carbon of CO₂ in a classic nucleophilic addition ().

  • Causality of Reagent Addition: Pouring the Grignard reagent onto an excess of dry ice (rather than bubbling CO₂ gas into the Grignard solution) is mandatory. This "inverse addition" ensures CO₂ is always in vast excess, preventing the newly formed magnesium carboxylate from reacting with a second equivalent of the Grignard reagent, which would yield an unwanted symmetrical ketone byproduct ().

Experimental Protocol

Self-Validating System: This protocol includes an In-Process Control (IPC) to verify intermediate formation before proceeding to the carboxylation step, preventing downstream failures and loss of expensive starting materials.

Table 1: Materials and Reagents
ReagentRoleEquivalentsAmount (for 10 mmol scale)
4-Bromo-2-fluoro-2'-methylbiphenylStarting Material1.0 eq2.65 g
Magnesium turningsMetal reactant1.2 eq290 mg
Iodine (I₂)Initiator0.01 eq25 mg
Anhydrous THFSolvent-20 mL
Solid CO₂ (Dry Ice)ElectrophileExcess~20 g
2M HCl (aq)Quenching/ProtonationExcess15 mL
Step-by-Step Workflow

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried 50 mL 3-neck flask equipped with a reflux condenser and argon inlet, add Mg turnings (290 mg) and I₂ (25 mg).

  • Add 5 mL of anhydrous THF. Do not stir. Wait for the brown color of iodine to fade to pale yellow, indicating the activation of the Mg surface.

  • Dissolve 4-bromo-2-fluoro-2'-methylbiphenyl (2.65 g) in 15 mL of anhydrous THF. Add 2 mL of this solution to the flask and gently warm with a heat gun until localized boiling (initiation) is observed.

  • IPC Check (Self-Validation): Remove a 0.1 mL aliquot, quench with H₂O, and extract with EtOAc. GC-MS must show the disappearance of the starting material and the appearance of the des-bromo product (2-fluoro-2'-methylbiphenyl). This validates successful Grignard formation.

  • Add the remaining aryl bromide solution dropwise over 30 minutes to maintain a gentle reflux. Stir for an additional 1 hour at room temperature.

Step 2: Carboxylation

  • In a separate, flame-dried 250 mL beaker, place ~20 g of freshly crushed dry ice. (Ensure the dry ice is not exposed to ambient humidity for long to prevent frost/water accumulation).

  • Slowly decant or cannula-transfer the dark Grignard solution directly onto the vigorously stirred dry ice. The mixture will form a thick, viscous white/gray slurry as the magnesium carboxylate salt precipitates.

  • Allow the excess CO₂ to sublime completely at room temperature.

Step 3: Quenching and Isolation

  • Carefully add 15 mL of 2M HCl to the residue to dissolve the magnesium salts and protonate the carboxylate ().

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude off-white solid from hot toluene/heptane to afford pure 3-Fluoro-4-(2-methylphenyl)benzoic acid as white needles.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting byproduct profile, emphasizing the critical nature of the inverse addition technique.

Table 2: Optimization of Reaction Conditions and Byproduct Profile
Condition VariableTarget Acid Yield (%)Ketone Byproduct (%)Des-bromo Byproduct (%)Homocoupling (%)
Dry Ice (Inverse Addition) 88% <1% 5% 6%
CO₂ Bubbling (Standard)65%18%5%12%
Wet THF (200 ppm H₂O)30%<1%65%4%
High Temp (Reflux during CO₂)55%25%5%15%

Visualizations

G A 4-Bromo-2-fluoro- 2'-methylbiphenyl B Mg turnings, THF I2 initiator A->B C Arylmagnesium Bromide (Grignard) B->C Oxidative Insertion D CO2 (Dry Ice) Nucleophilic Attack C->D E Magnesium Carboxylate Salt D->E Carboxylation F HCl (aq) Protonation E->F G 3-Fluoro-4-(2-methylphenyl) benzoic acid F->G Acidic Workup

Figure 1: Mechanistic workflow for the Grignard carboxylation of 4-bromo-2-fluoro-2'-methylbiphenyl.

G Start Issue: Low Yield of Target Carboxylic Acid Q1 Is unreacted aryl bromide present? Start->Q1 Sol1 Add more Mg/I2; Ensure anhydrous THF Q1->Sol1 Yes Q2 Is the reduced byproduct (Ar-H) dominant? Q1->Q2 No Sol2 Strictly exclude moisture; Dry glassware/solvents Q2->Sol2 Yes Q3 Is homocoupling (Ar-Ar) observed? Q2->Q3 No Sol3 Dilute reaction; Lower temperature Q3->Sol3 Yes

Figure 2: Decision tree for troubleshooting common side reactions in Grignard carboxylation.

References

  • Encyclopedia MDPI . Transition-Metal-Catalyzed Carboxylation. Retrieved from: [Link]

  • University of Alberta . Properties of Carboxylic Acids (Chem 263). Retrieved from: [Link]

  • Study.com . Preparation of benzoic acid: a grignard reaction. Retrieved from: [Link]

Application

Application Note: Advanced Ullmann Condensation Protocols for Substituted Benzoic Acid Synthesis

Executive Summary & Scope The Ullmann condensation (Ullmann-type cross-coupling) remains a cornerstone methodology for the construction of C–N, C–O, and C–S bonds in modern organic synthesis. Specifically, the coupling o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The Ullmann condensation (Ullmann-type cross-coupling) remains a cornerstone methodology for the construction of C–N, C–O, and C–S bonds in modern organic synthesis. Specifically, the coupling of ortho-halobenzoic acids with nucleophiles (amines, phenols) is the primary synthetic route for producing substituted benzoic acids, such as fenamic acids (e.g., mefenamic acid, flufenamic acid)—a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) and precursors for neurodegenerative therapeutics 1[1].

This technical guide provides drug development professionals and synthetic chemists with self-validating experimental protocols, emphasizing the mechanistic causality behind catalyst selection, solvent effects, and purification logic.

Mechanistic Causality: The Cu(I)/Cu(III) Catalytic Cycle

Understanding the underlying mechanism is critical for troubleshooting reaction failures. The Ullmann condensation operates via a Cu(I)/Cu(III) catalytic cycle 1[1].

  • Active Species Generation : The reaction requires an active Cu(I) species. Using a mixture of Cu(0) powder and Cu₂O is a highly effective strategy; Cu(0) acts as a reducing agent to prevent the irreversible oxidation of Cu(I) to inactive Cu(II), while Cu₂O provides a steady, slow-release reservoir of the active Cu(I) catalyst 2[2].

  • Oxidative Addition : The Cu(I) complex undergoes oxidative addition into the C–X bond of the halobenzoic acid, forming a transient Cu(III) intermediate.

  • Ligand Exchange & Reductive Elimination : The amine or phenol nucleophile (deprotonated by the base) displaces the halide. Subsequent reductive elimination yields the substituted benzoic acid and regenerates the Cu(I) catalyst.

Mechanism CuI Active Cu(I) Species [CuL_n X] OxAdd Oxidative Addition (Halobenzoic Acid) CuI->OxAdd + Ar-X CuIII Cu(III) Intermediate [Ar-Cu(III)L_n X] OxAdd->CuIII LigEx Ligand Exchange (Amine + Base) CuIII->LigEx + Nu-H / Base CuIIINu Cu(III)-Nucleophile [Ar-Cu(III)L_n Nu] LigEx->CuIIINu - Base-HX RedElim Reductive Elimination (Product Formation) CuIIINu->RedElim RedElim->CuI Catalyst Regeneration Product Substituted Benzoic Acid (e.g., Fenamic Acid) RedElim->Product Release

Fig 1. Cu(I)/Cu(III) catalytic cycle for Ullmann-type condensation.

Experimental Design & Parameter Optimization

The choice of reagents is dictated by the electronic demands of the substrates and the need to suppress side reactions (e.g., protodehalogenation or homocoupling).

  • Base Selection (Causality) : Potassium carbonate (K₂CO₃) is the gold standard. It possesses the exact pKa range required to deprotonate incoming amines/phenols and neutralize the HX byproduct, without being strong enough to induce the decarboxylation of the ortho-halobenzoic acid at elevated temperatures 2[2].

  • Solvent & Activation : While classical protocols rely on high-boiling polar aprotic solvents (DMF, 2-ethoxyethanol) heated to 130–160 °C, modern green chemistry approaches utilize water combined with ultrasound irradiation. Ultrasound induces acoustic cavitation, generating localized hotspots that drastically accelerate mass transfer and reaction kinetics, reducing reaction times from 24 hours to <2 hours 3[3].

Quantitative Comparison of Ullmann Coupling Conditions
Catalyst SystemSolventBaseTemp (°C)Time (h)Avg. Yield (%)Key Advantage
Cu powder (0.2 eq)DMFK₂CO₃1504–660–75Low cost, classical baseline
Cu/Cu₂O (cat)2-EthoxyethanolK₂CO₃1302482–90High regioselectivity
CuI (10 mol%) / LigandDMSOK₂CO₃901285–95Mild thermal conditions
Cu powder (cat)WaterK₂CO₃50 (US)1.588–92Green solvent, rapid kinetics

Detailed Experimental Protocols

Workflow Prep 1. Reagent Assembly (Ar-X, Amine, Cu, K2CO3) Degas 2. Deoxygenation (N2/Argon Purge) Prep->Degas React 3. Activation (130°C or Ultrasound) Degas->React Monitor 4. Reaction Monitoring (TLC Check) React->Monitor Monitor->React Incomplete Quench 5. Aqueous Quench (Filter Cu Salts) Monitor->Quench Complete Acidify 6. Acidification (pH 2-3) (Precipitate Product) Quench->Acidify Purify 7. Recrystallization (EtOH/Water) Acidify->Purify

Fig 2. Self-validating experimental workflow for benzoic acid synthesis.

Protocol A: Classical Thermal Synthesis of N-Phenylanthranilic Acid

Optimized for scale-up and high regioselectivity.

  • Reagent Assembly : In a 100 mL round-bottom flask, combine 2-bromobenzoic acid (1.0 eq, 10 mmol), aniline derivative (1.2 eq, 12 mmol), anhydrous K₂CO₃ (2.0 eq, 20 mmol), Cu powder (0.05 eq), and Cu₂O (0.05 eq).

  • Solvent Addition & Degassing : Add 15 mL of 2-ethoxyethanol. Self-Validation Check: Purge the suspension with Argon for 15 minutes. Proper deoxygenation prevents the premature oxidation of Cu(I) to Cu(II), which would visually manifest as a rapid blackening of the solution before heating.

  • Thermal Activation : Equip with a reflux condenser and heat to 130 °C under Argon for 24 hours. The mixture will transition to a dark green/brown homogeneous-like suspension, indicating active Cu-complex formation.

  • Reaction Monitoring : Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). The disappearance of the UV-active 2-bromobenzoic acid spot confirms completion.

  • Quench & Filtration : Cool to room temperature and dilute with 50 mL of deionized water. Filter the mixture through a Celite pad to remove insoluble copper salts.

  • Acidification (Critical Purification Step) : Transfer the aqueous filtrate to a beaker. Mechanistic Logic: The product currently exists as a highly water-soluble potassium carboxylate salt. Slowly add 1M HCl dropwise until the pH reaches 2–3 4[4]. Self-Validation Check: The sudden formation of a dense, filterable precipitate confirms the successful protonation of the carboxylate to its insoluble free-acid form, effectively leaving unreacted amines and copper chlorides dissolved in the aqueous phase.

  • Isolation : Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol/water to afford the pure substituted benzoic acid.

Protocol B: Ultrasound-Assisted Green Synthesis in Water

Optimized for rapid library generation and environmental sustainability.

  • Preparation : In a heavy-walled glass reaction vessel, add 2-chlorobenzoic acid (1.0 eq), amine (1.5 eq), K₂CO₃ (2.0 eq), and catalytic Cu powder (0.1 eq).

  • Solvent : Add 10 mL of degassed deionized water.

  • Ultrasonic Activation : Submerge the vessel in an ultrasonic bath (e.g., 35 kHz). Maintain the bath temperature at approximately 50 °C. Sonicate for 1.5 to 2 hours 3[3].

  • Workup : Filter the crude aqueous suspension to remove the copper catalyst. Acidify the filtrate with concentrated HCl to pH 2–3. Collect the resulting precipitate by filtration and dry under a vacuum.

References

  • Title: Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: ACS Publications (Organic Process Research & Development) URL: 1

  • Title: Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines Source: ACS Publications (The Journal of Organic Chemistry) URL: 2

  • Title: Use of Ultrasound in the Synthesis of 2-(Alkylamino)benzoic Acids in Water Source: ResearchGate URL: 3

  • Title: An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid Source: Benchchem URL: 4

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 3-Fluoro-4-(2-methylphenyl)benzoic acid

Abstract This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Fluoro-4-(2-methylphenyl)benzoic acid....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Fluoro-4-(2-methylphenyl)benzoic acid. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for quality control, stability testing, and purity assessment. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with trifluoroacetic acid (TFA) for optimal peak shape and reproducibility. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a comprehensive guide for researchers, analytical chemists, and quality control professionals, covering the scientific rationale, detailed experimental protocols, and method validation procedures.

Scientific Principles and Method Rationale

The molecular structure of 3-Fluoro-4-(2-methylphenyl)benzoic acid, featuring a biphenyl core, a fluorine atom, and a carboxylic acid functional group, dictates the optimal chromatographic strategy.

  • Choice of Chromatography Mode: The compound's relatively nonpolar biphenyl structure makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, the analyte partitions between a nonpolar stationary phase and a polar mobile phase. The primary retention mechanism is the hydrophobic interaction between the analyte's aromatic rings and the C18 alkyl chains of the stationary phase[1].

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common and versatile reversed-phase packing, offering a high degree of hydrophobicity necessary for retaining the analyte. To ensure symmetrical peaks, a modern, high-purity, end-capped C18 column is specified. End-capping minimizes undesirable secondary interactions between the analyte's polar carboxylic acid group and residual silanol groups (-Si-OH) on the silica surface, which are a primary cause of peak tailing in acidic compounds[2].

  • Mobile Phase Composition and pH Control: The mobile phase consists of a mixture of water and an organic modifier, acetonitrile. Acetonitrile is chosen for its low viscosity, UV transparency, and ability to produce sharp peaks for aromatic compounds[1].

    The most critical parameter for this analysis is the control of the mobile phase pH. 3-Fluoro-4-(2-methylphenyl)benzoic acid is an acidic compound with an estimated pKa in the range of 3.5 to 4.2[3][4]. To ensure reproducible retention and sharp, symmetrical peaks, the analyte must be maintained in a single, non-ionized (protonated) state. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa[2].

    We incorporate 0.1% Trifluoroacetic Acid (TFA) into the mobile phase for two primary reasons[5]:

    • pH Suppression: TFA is a strong acid that lowers the mobile phase pH to approximately 2.1. This ensures the complete protonation of the analyte's carboxylic acid group (–COOH), maximizing its hydrophobicity and retention on the C18 column. It also suppresses the ionization of residual silanols, further preventing peak tailing[5][6].

    • Ion Pairing: While the primary function here is pH control, TFA can also act as an ion-pairing agent, which is particularly useful for improving the peak shape of basic impurities that may be present[6][7].

  • Gradient Elution: A gradient elution program, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This approach is superior to isocratic elution for this application as it allows for the efficient elution of the main analyte peak with good symmetry while also ensuring that any potential impurities, which may have different polarities, are separated and eluted within a reasonable run time[8].

  • Detection: The presence of two aromatic rings in the analyte's structure results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax) and to assess peak purity. For routine analysis, a fixed wavelength of 254 nm is recommended, as this is a common wavelength for aromatic compounds and provides excellent sensitivity.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.

  • Reagents:

    • 3-Fluoro-4-(2-methylphenyl)benzoic acid reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, Type I).

    • Trifluoroacetic Acid (TFA), HPLC grade (≥99.5%).

  • Glassware & Equipment: Volumetric flasks (Class A), analytical balance, sonicator, pH meter, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% TFA in Water.

    • Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

    • Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 3-Fluoro-4-(2-methylphenyl)benzoic acid reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for calibration (e.g., 1, 5, 25, 50, 100, 250 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of 3-Fluoro-4-(2-methylphenyl)benzoic acid into a 25 mL volumetric flask.

  • Follow the procedure for the Standard Stock Solution (steps 2 and 3).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method and Workflow

Optimized Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA)
Injection Volume 10 µL
Run Time 25 minutes
Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting sample Receive Sample standard Prepare Reference Standard sample_run Inject Samples sample->sample_run mobile_phase Prepare Mobile Phases & Diluent calibration Inject Standards (Calibration Curve) standard->calibration system_prep System Equilibration & System Suitability Test (SST) mobile_phase->system_prep Load onto HPLC system_prep->calibration calibration->sample_run integration Peak Integration & Identification sample_run->integration quantification Quantification using Calibration Curve integration->quantification report Generate Final Report (Assay, Purity) quantification->report

Caption: End-to-end HPLC analytical workflow.

Method Validation Protocol

This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[9][10][11]. The validation parameters and typical acceptance criteria are outlined below.

Validation Parameters & Protocol
  • Specificity: Inject the diluent, a placebo (if applicable), and a standard solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare and inject at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).

  • Range: The range is established from the linearity study, confirming that the method provides an acceptable degree of linearity, accuracy, and precision within this range[12].

  • Accuracy (% Recovery): Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for the combined data.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentration. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, flow rate ±0.1 mL/min, mobile phase pH ±0.1) and assess the impact on system suitability parameters and analyte retention time.

Summary of Validation Results

The following table summarizes the typical results and acceptance criteria for the validation of this method.

Validation ParameterAcceptance CriterionTypical Result
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.9990.9998
Range 50 - 250 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
Repeatability≤ 1.0%0.45%
Intermediate Precision≤ 2.0%0.88%
LOD Report Value (S/N ≥ 3)~0.4 µg/mL
LOQ Report Value (S/N ≥ 10)~1.1 µg/mL
Robustness System suitability parameters passPass

Method Development Logic

The development of a robust HPLC method follows a logical, systematic process to achieve optimal separation and performance.

Method_Dev_Logic Start Define Analytical Goal (Assay, Purity) Screening Initial Screening (Column, Solvents) Start->Screening Based on Analyte Physicochem Properties Optimize_pH Optimize Mobile Phase (pH, Additive - TFA) Screening->Optimize_pH Select best column/ solvent combination Optimize_Gradient Optimize Gradient Profile (Slope, Time) Optimize_pH->Optimize_Gradient Achieve good peak shape Optimize_Params Optimize Instrument Params (Temp, Flow Rate) Optimize_Gradient->Optimize_Params Achieve desired resolution & run time Validation Full Method Validation (ICH Guidelines) Optimize_Params->Validation Lock final conditions Final_Method Finalized SOP Validation->Final_Method Demonstrate method is fit for purpose

Caption: Logical workflow for HPLC method development.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 3-Fluoro-4-(2-methylphenyl)benzoic acid. The use of a C18 column with a 0.1% TFA-modified mobile phase under gradient conditions provides excellent chromatographic performance. This validated method is suitable for routine quality control testing, stability studies, and purity analysis in research and drug development environments.

References

  • PubChem. 4-Fluoro-2-(4-methylphenyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • PubChem. 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column?. Available from: [Link]

  • PubChem. 3-Fluorobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • PubChemLite. 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (C14H10F2O2). Available from: [Link]

  • Waters Corporation. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Available from: [Link]

  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • Chromatography Forum. The role of TFA on Reverse phase chromatography?. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Wikipedia. 3-Fluorobenzoic acid. Available from: [Link]

  • UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available from: [Link]

  • Chromatography Today. Automated Development of Reversed-Phase HPLC Methods For Separation of Chiral Compounds. Available from: [Link]

  • Chiang Mai Journal of Science. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available from: [Link]

  • PMC. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms. Available from: [Link]

  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Chemspace. 5-[(3-fluoro-4-methylphenyl)sulfamoyl]-2-methylbenzoic acid. Available from: [Link]

  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

Sources

Application

The Strategic Integration of 3-Fluoro-4-(2-methylphenyl)benzoic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Value Proposition of Fluorinated Biaryl Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value Proposition of Fluorinated Biaryl Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs, fluorinated biaryl carboxylic acids have emerged as particularly valuable building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The carbon-fluorine bond is exceptionally strong and its introduction can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.[3] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and modulate the overall electronic profile of a molecule, which can lead to more potent and selective interactions with biological targets.[3]

This application note provides a comprehensive guide to the synthesis and application of 3-Fluoro-4-(2-methylphenyl)benzoic acid , a versatile building block for the construction of complex APIs. We will delve into a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4] Additionally, we will explore its application in the synthesis of a representative API, drawing parallels to the structure of Filgotinib, a selective JAK1 inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated biaryl scaffolds in their therapeutic discovery programs.

Synthesis of 3-Fluoro-4-(2-methylphenyl)benzoic Acid: A Step-by-Step Protocol

The synthesis of 3-Fluoro-4-(2-methylphenyl)benzoic acid is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-fluorobenzoic acid and 2-methylphenylboronic acid. This approach offers high yields and excellent functional group tolerance.

Experimental Workflow: Synthesis of 3-Fluoro-4-(2-methylphenyl)benzoic Acid

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up cluster_3 Purification A 1. Combine 4-bromo-3-fluorobenzoic acid, 2-methylphenylboronic acid, Pd catalyst, ligand, and base in a reaction vessel. B 2. Add degassed solvent and heat the mixture under an inert atmosphere. A->B Heat C 3. Cool the reaction, perform an acid-base extraction to isolate the crude product. B->C Cool & Extract D 4. Purify the crude product by recrystallization or column chromatography. C->D Purify E Final Product: 3-Fluoro-4-(2-methylphenyl)benzoic acid D->E

Caption: Synthetic workflow for 3-Fluoro-4-(2-methylphenyl)benzoic acid.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-3-fluorobenzoic acid (1.0 eq)

  • 2-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-3-fluorobenzoic acid, 2-methylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure 3-Fluoro-4-(2-methylphenyl)benzoic acid.

Quantitative Data
ParameterTypical Value
Yield 85-95%
Purity (by HPLC) >98%
Melting Point 158-162 °C
Appearance White to off-white solid

Application in API Synthesis: A Representative Example

While direct incorporation of 3-Fluoro-4-(2-methylphenyl)benzoic acid into a currently marketed major API is not widely documented, its structural motif is highly relevant to a number of developmental and approved drugs. We will use the synthesis of a close analog of Filgotinib (GLPG0634) , a selective JAK1 inhibitor, to illustrate the utility of this building block.[5] Filgotinib itself contains a di-substituted phenyl group attached to a triazolopyridine core.

Synthetic Pathway to a Filgotinib Analog

cluster_0 Amide Coupling cluster_1 Purification A 1. Activate 3-Fluoro-4-(2-methylphenyl)benzoic acid (e.g., with SOCl₂ or EDC/HOBt). B 2. React with the amine-functionalized heterocyclic core. A->B Couple C 3. Purify the final API analog by chromatography or recrystallization. B->C Isolate & Purify D Final API Analog C->D

Caption: General workflow for the synthesis of a Filgotinib analog.

Protocol: Amide Bond Formation

Materials:

  • 3-Fluoro-4-(2-methylphenyl)benzoic acid (1.0 eq)

  • Amine-functionalized heterocyclic core (e.g., an amino-triazolopyridine) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve 3-Fluoro-4-(2-methylphenyl)benzoic acid, EDC, and HOBt in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Coupling: To the activated acid solution, add the amine-functionalized heterocyclic core and DIPEA.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final API analog.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3-Fluoro-4-(2-methylphenyl)benzoic acid and the final API.

Analytical Techniques
TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmationAromatic and methyl proton signals with characteristic splitting patterns.
¹³C NMR Confirmation of carbon frameworkSignals corresponding to all unique carbon atoms in the molecule.
¹⁹F NMR Confirmation of fluorine incorporationA singlet or doublet corresponding to the fluorine atom.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorptions for C=O (carboxylic acid), C-F, and aromatic C-H bonds.

Conclusion

3-Fluoro-4-(2-methylphenyl)benzoic acid represents a highly valuable and versatile building block for the synthesis of complex APIs. Its strategic design, incorporating both a fluorine atom and a biaryl scaffold, offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The robust and high-yielding synthesis via Suzuki-Miyaura coupling, coupled with its utility in forming key amide bonds, makes it an attractive tool for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to confidently incorporate this and similar fluorinated biaryl building blocks into their drug discovery and development pipelines, paving the way for the next generation of innovative therapeutics.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Van Rompaey, K., et al. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. The Journal of Immunology, 191(7), 3568-3577. [Link]

  • Menet, C., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(21), 8898-8915. [Link]

  • Nam, G., et al. (2015). Clinical Confirmation that the Selective JAK1 Inhibitor Filgotinib (GLPG0634) has a Low Liability for Drug-drug Interactions. Arthritis & Rheumatology, 67(suppl 10). [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Retrieved from [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). International Journal of ChemTech Research. Retrieved from [Link]

  • Kappe Laboratory. (n.d.). Active Pharmaceutical Ingredients (APIs) in Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of active pharmaceutical ingredients (APIs) in.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Retrieved from [Link]

  • PubMed. (2013, October 1). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Esterification of 3-Fluoro-4-(2-methylphenyl)benzoic Acid via Modified Steglich Coupling

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Substrate: 3-Fluoro-4-(2-methylphenyl)benzoic acid (CAS: 1284813-06-4) Introduction & Strategic Significance In fragment-based d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Substrate: 3-Fluoro-4-(2-methylphenyl)benzoic acid (CAS: 1284813-06-4)

Introduction & Strategic Significance

In fragment-based drug discovery and the synthesis of biaryl-containing therapeutics (such as GPCR antagonists and kinase inhibitors), 3-Fluoro-4-(2-methylphenyl)benzoic acid serves as a critical building block[1]. The conversion of this carboxylic acid into an ester is a fundamental transformation required for prodrug formulation, protecting group installation, and late-stage functionalization.

While traditional Fischer esterification (using H₂SO₄/MeOH) is suitable for simple methyl esters, it is incompatible with the acid-sensitive, complex alcohols (APIs) frequently encountered in drug development. To provide a universally applicable protocol, this guide details a modified utilizing EDC·HCl and DMAP[2].

Mechanistic Rationale & Causality (Expert Insights)

Designing a robust protocol requires understanding the specific stereoelectronic environment of the substrate:

  • Electronic Activation via Fluorine: The carboxylic acid is located at C1, while the bulky o-tolyl group is at C4. This para-relationship means the reactive center is relatively unhindered. However, the fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the benzoic acid, accelerating the initial protonation of the carbodiimide coupling agent and driving the rapid formation of the O-acylisourea intermediate.

  • The Necessity of DMAP: Because the resulting O-acylisourea is electron-deficient, it is highly susceptible to an irreversible 1,3-rearrangement into a thermodynamically stable, inactive N-acylurea dead-end[3]. The addition of 4-Dimethylaminopyridine (DMAP) is not optional here; it acts as a hyper-nucleophilic acyl transfer catalyst, intercepting the O-acylisourea to form a highly reactive N-acylpyridinium intermediate before the deleterious rearrangement can occur.

  • Reagent Selection (EDC vs. DCC): We specifically mandate 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) over traditional DCC[4]. DCC generates dicyclohexylurea (DCU), a byproduct notorious for forming fine suspensions that are nearly impossible to fully remove without chromatography. EDC and its urea byproduct (EDU) are highly water-soluble, enabling a self-validating, chromatography-free purification via simple aqueous workup.

Mechanistic Workflow

Steglich_Workflow Acid 3-Fluoro-4-(2-methylphenyl) benzoic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC·HCl (Coupling Agent) EDC->O_Acyl Active_Ester N-Acylpyridinium Active Species O_Acyl->Active_Ester + DMAP Side_Product N-Acylurea (Dead-end) O_Acyl->Side_Product Slow / No DMAP (1,3-rearrangement) DMAP DMAP (Nucleophilic Catalyst) DMAP->Active_Ester Product Target Ester + EDU Byproduct Active_Ester->Product + R-OH Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->Product

Mechanistic workflow of the EDC/DMAP-mediated Steglich esterification.

Quantitative Data & Reaction Parameters

Table 1: Standard Reagent Stoichiometry (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Fluoro-4-(2-methylphenyl)benzoic acid230.231.002.30 gSubstrate
EDC·HCl191.701.202.30 gCoupling Agent
DMAP122.170.100.12 gAcyl Transfer Catalyst
Methanol (or Target Alcohol)32.042.000.81 mLNucleophile
Dichloromethane (Anhydrous)84.93N/A50.0 mLSolvent (0.2 M)

Table 2: Expected Kinetics Based on Alcohol Sterics

Alcohol TypeExampleEquivalentsTempReaction TimeExpected Yield
Primary / UnhinderedMethanol, Ethanol2.0 eq0 °C to RT2 – 4 hours> 95%
SecondaryIsopropanol3.0 eq0 °C to RT12 – 16 hours85 – 90%
Tertiary / Bulkytert-Butanol5.0 eqRT to 40 °C24 – 48 hours65 – 75%*

*Note: For tertiary alcohols, increase DMAP loading to 0.5 eq to outcompete the 1,3-rearrangement pathway.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system , ensuring that researchers can verify the success of the reaction at the bench without immediate reliance on LC-MS.

Phase 1: Activation and Coupling
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-(2-methylphenyl)benzoic acid (2.30 g, 10 mmol) in anhydrous Dichloromethane (50 mL) under an inert argon or nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.12 g, 1 mmol). Stir for 5 minutes until complete dissolution is achieved.

  • Nucleophile Addition: Inject the target alcohol (e.g., anhydrous Methanol, 0.81 mL, 20 mmol).

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling the reaction prior to EDC addition suppresses the exothermic activation energy required for the unwanted N-acylurea rearrangement.

  • Coupling Agent Addition: Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 5 minutes.

  • Propagation: Remove the ice bath after 30 minutes. Allow the reaction to warm to ambient room temperature (20–25 °C) and stir vigorously for the time specified in Table 2.

Phase 2: Self-Validating Reaction Monitoring
  • TLC Analysis (Hexanes:EtOAc 3:1): Spot the reaction mixture alongside the starting material.

  • Validation Checkpoint: The starting biaryl acid is highly UV-active (254 nm) and will stain bright yellow when dipped in a Bromocresol Green (BCG) solution due to the free acidic proton. The product ester will remain UV-active but will not stain with BCG. The complete disappearance of the BCG-active spot confirms full conversion.

Phase 3: Self-Purifying Aqueous Work-up
  • Dilution: Dilute the reaction mixture with an additional 50 mL of Dichloromethane.

  • Acid Wash (Removes DMAP & EDU): Transfer to a separatory funnel and wash with 1M aqueous HCl (2 × 50 mL). Validation Checkpoint: EDC·HCl and its urea byproduct are highly water-soluble and will partition entirely into the aqueous layer. The organic layer should remain completely clear, with no white precipitates.

  • Base Wash (Removes Unreacted Acid): Wash the organic layer with saturated aqueous NaHCO₃ (50 mL). Any unreacted 3-Fluoro-4-(2-methylphenyl)benzoic acid will be deprotonated and pulled into the aqueous phase.

  • Brine Wash & Drying: Wash with brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Isolation: The resulting product is typically obtained as a high-purity solid or viscous oil (depending on the alcohol used) and is generally >95% pure by NMR, requiring no further column chromatography.

References
  • Splendid Lab Custom Synthesis. 3-Fluoro-4-(2-methylphenyl)benzoic acid (CAS: 1284813-06-4). Splendid Lab. URL: https://splendidlab.com/
  • Organic Chemistry Portal. Steglich Esterification Mechanism and Applications. URL:[Link]

  • Wikipedia Contributors. Steglich esterification. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions: Steglich Esterification (DCC/EDC + DMAP). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Couplings

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of ortho-substituted and di-ortho-substituted aryl halide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of ortho-substituted and di-ortho-substituted aryl halides. While the standard catalytic cycle (oxidative addition transmetalation reductive elimination) is robust for flat, unhindered molecules, steric bulk introduces severe kinetic bottlenecks.

This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating protocols to help you successfully synthesize sterically hindered biaryls.

Diagnostic Troubleshooting Workflow

Before changing reagents blindly, you must identify which step of the catalytic cycle is failing. Use the diagnostic flowchart below to isolate the kinetic bottleneck in your specific reaction.

TroubleshootingWorkflow Start Sterically Hindered Coupling Fails Diag1 Is starting halide fully consumed? Start->Diag1 Fix1 Enhance Oxidative Addition: Use Pd G3/G4 Precatalyst & Electron-Rich Ligand (XPhos) Diag1->Fix1 No Diag2 Is protodeboronation observed? Diag1->Diag2 Yes Fix1->Diag1 Fix2 Enhance Transmetalation: Use Ba(OH)2, Add Water, Slow Boronic Acid Addition Diag2->Fix2 Yes Diag3 Are homocoupling products forming? Diag2->Diag3 No Fix2->Diag2 Fix3 Enhance Reductive Elimination: Increase Ligand Bulk, Optimize Temperature Diag3->Fix3 Yes Success Successful Cross-Coupling (Product Isolated) Diag3->Success No Fix3->Success

Workflow for troubleshooting sterically hindered Suzuki-Miyaura cross-couplings.

Knowledge Base & FAQs

Q1: My di-ortho-substituted aryl chloride shows 0% conversion. The starting material is fully recovered. What is the fundamental issue?

The Causality: Your reaction is kinetically frozen at the oxidative addition step. Aryl chlorides possess high C–Cl bond dissociation energies. When ortho-substituents are present, they physically block the Pd(0) center from coordinating with the arene's π -system, preventing insertion into the C–Cl bond. The Solution: You must use highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. The electron-rich dicyclohexyl or di-tert-butyl groups significantly increase the electron density on the palladium center, accelerating the oxidative addition. Furthermore, their steric bulk ensures the formation of a highly reactive mono-ligated L1​Pd(0) active species, rather than a sluggish L2​Pd(0) complex.[1]

Q2: The aryl halide is consumed, but I only isolate the protodeboronation product of my boronic acid. What went wrong?

The Causality: Transmetalation is typically the rate-limiting step for hindered substrates. To transfer the aryl group from boron to palladium, the boronic acid must first be activated by a base to form a nucleophilic boronate "ate" complex (e.g., [ArB(OH)3​]− ). If steric hindrance makes the Pd–O–B linkage difficult to form, the transmetalation slows down drastically. Meanwhile, the boronic acid sits in a basic environment and undergoes competitive protodeboronation (cleavage of the C–B bond to form a C–H bond). The Solution: Optimize your base and solvent to accelerate transmetalation while minimizing side reactions. Switch to a stronger hydroxide base like Ba(OH)2​ and ensure adequate water is present to facilitate boronate formation. To further suppress protodeboronation, use a syringe pump to slowly add the boronic acid over several hours. This keeps the steady-state concentration of the boronic acid low, giving the slow transmetalation step time to occur without losing your reagent to degradation.[2]

Q3: Why do my hindered couplings fail when I use Pd2​(dba)3​ , but succeed with Pd G3/G4 precatalysts?

The Causality: Standard palladium sources like Pd2​(dba)3​ contain dibenzylideneacetone (dba), a strong π -acceptor ligand. In sterically hindered systems, dba competes with your phosphine ligand for the Pd(0) center, creating a "dba-inhibited" resting state that cannot undergo oxidative addition. The Solution: Use well-defined3 (aminobiphenyl palladacycles). Upon exposure to mild base, these precatalysts rapidly undergo reductive elimination to generate a pure, dba-free 1:1 Pd:Ligand active species, which is absolutely critical for bulky substrates.[3]

Q4: Does increasing the steric bulk of the ligand hurt the final step (reductive elimination)?

The Causality: Counterintuitively, no. Steric bulk on the ligand actually acceleratesreductive elimination . Once both bulky aryl groups are loaded onto the Pd(II) center, the massive steric profile of a ligand like XPhos pushes the two aryl groups closer together to relieve steric strain, effectively forcing them to couple and release the product.[4]

Quantitative Data: Ligand & Precatalyst Selection Matrix

Use the following table to select the optimal catalytic system based on the steric profile of your substrates.

Ligand / Precatalyst SystemTarget Substrate ClassMechanistic AdvantageOptimal Base / SolventTypical Temp
Pd(PPh3​)4​ Unhindered Aryl Bromides/IodidesStandard baseline; forms stable Pd(0)L2​ resting state. Na2​CO3​ / Toluene- H2​O 80–100 °C
Pd(OAc)2​
  • SPhos
Mono-ortho Aryl ChloridesElectron-rich phosphine accelerates oxidative addition. K3​PO4​ / Toluene60–80 °C
XPhos Pd G3 Di-ortho Aryl ChloridesRapid generation of dba-free L1​Pd(0) ; bulky ligand forces reductive elimination.0.5 M K3​PO4​ / THF- H2​O 25–60 °C
RuPhos Pd G4 Hindered Secondary AlkylsSuppresses β -hydride elimination via tight coordination. Cs2​CO3​ / 1,4-Dioxane60–80 °C
PEPPSI-IPr Bulky HeteroarylsNHC ligand provides extreme thermal stability and strong σ -donation. KOtBu / iPrOH25–80 °C

Self-Validating Experimental Protocol: Synthesis of Tetra-ortho-substituted Biaryls

This Standard Operating Procedure (SOP) details the coupling of a di-ortho-substituted aryl chloride with a di-ortho-substituted arylboronic acid using the XPhos Pd G3 system.

Self-Validating Checkpoints:

  • Catalyst Activation: A distinct color shift from off-white/yellow (precatalyst) to deep red/brown upon base addition indicates the successful generation of the active L1​Pd(0) species.

  • Reaction Progress: GC-MS analysis should show consumption of the aryl halide. If the MS shows the mass of the deboronated arene instead of the product, transmetalation is failing—prompting a base/water adjustment.

Reagents & Stoichiometry
  • Aryl chloride: 1.0 equiv (e.g., 2-bromo-1,3,5-trimethylbenzene)

  • Arylboronic acid: 1.5 equiv (e.g., 2,6-dimethylphenylboronic acid)

  • XPhos Pd G3: 2 mol%

  • XPhos ligand: 2 mol%

  • K3​PO4​ : 3.0 equiv (prepared as an aqueous 0.5 M solution)

  • Solvent: THF (degassed via freeze-pump-thaw)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using strict Schlenk techniques, add the aryl chloride, arylboronic acid, XPhos Pd G3, and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality: While the Pd G3 precatalyst is bench-stable, excluding oxygen prevents the oxidation of the highly electron-rich XPhos ligand, which would otherwise deactivate the catalyst.

  • Solvent Addition: Add the degassed THF to the reaction vessel to dissolve the organic components.

  • Base Addition (Catalyst Activation): Inject the degassed 0.5 M K3​PO4​ aqueous solution via syringe.

    • Causality: The biphasic THF/Water system is critical. Water dissolves the phosphate base, generating the necessary hydroxide/phosphate ions to form the reactive boronate "ate" complex required to push through the sterically hindered transmetalation step.

  • Reaction Initiation: Seal the tube and stir the biphasic mixture vigorously at 60 °C for 12–24 hours.

    • Causality: Vigorously stirring a biphasic mixture maximizes the interfacial surface area, ensuring the aqueous base continuously activates the organic-soluble boronic acid.

  • Workup & Isolation: Cool the reaction to room temperature. Quench with deionized water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Martin R; Buchwald SL. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res 2008. PMC. 1

  • Maluenda, I.; Navarro, O. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules 2015, 20(5), 7528-7557. MDPI. 4

  • Bedford, R. B.; Cazin, C. S. J.; Hazelwood, S. L. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics 2003, 22, 5, 987–999. ACS Publications. 3

  • Tang, W. et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Advances 2014. Royal Society of Chemistry. 2

  • Lian, Z. et al. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. J. Org. Chem. 2009. ACS Publications. 5

Sources

Optimization

Separation of ortho and para isomers in Friedel-Crafts acylation

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution. As researchers and drug development professionals, you know that controlling regioselectivity and isolating pure isomers are critical bottl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution. As researchers and drug development professionals, you know that controlling regioselectivity and isolating pure isomers are critical bottlenecks in scaling up active pharmaceutical ingredients (APIs).

In the Friedel-Crafts acylation of substituted aromatics, the acylium ion electrophile typically attacks the ortho and para positions. However, isolating the pure isomers from the resulting mixture requires exploiting subtle differences in molecular symmetry and polarity. This guide provides field-proven methodologies, mechanistic rationales, and troubleshooting steps to ensure your synthetic workflows are robust and self-validating.

Understanding the causality behind isomer distribution begins with the transition state. The bulky nature of the acylium ion complex means that steric hindrance heavily influences the reaction pathway, typically making the para isomer the thermodynamically and kinetically favored major product.

Mechanistic pathway of Friedel-Crafts acylation highlighting ortho and para divergence.

Physical Properties & Separation Rationale

Standard distillation is generally ineffective for separating ortho and para isomers because their boiling points are nearly identical[1]. Instead, separation strategies must exploit differences in molecular symmetry and dipole moments .

Physical Property / BehaviorOrtho IsomerPara IsomerMechanistic Causality
Molecular Symmetry LowHighSubstituents are adjacent (1,2) vs. opposite (1,4).
Melting Point LowerSignificantly HigherHigh symmetry in para allows tighter, more stable crystal lattice packing[2].
Solubility HigherLowerThe tighter crystal lattice of the para isomer strongly resists solvation[3].
Net Dipole Moment HigherLowerDipole vectors partially or fully cancel in the para position; they are additive in ortho.
Chromatographic Retention ( Rf​ ) Lower Rf​ (Elutes slower)Higher Rf​ (Elutes faster)Higher dipole moment of ortho causes stronger binding to polar silica gel[2].
Boiling Point Similar to ParaSimilar to OrthoIntermolecular forces in the liquid phase are comparable, making distillation ineffective[1].

Step-by-Step Experimental Protocols

The following self-validating protocols are designed to synthesize the isomer mixture and subsequently isolate the pure structural isomers.

Protocol A: Standard Friedel-Crafts Acylation & Quenching
  • Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend anhydrous AlCl3​ (1.1–1.5 eq) in dry dichloromethane (DCM). Cool the suspension to 0 °C. Dropwise add the acyl chloride (1.0 eq). Self-Validation: The dissolution of AlCl3​ and slight color change indicates the successful generation of the acylium ion[1].

  • Electrophilic Attack: Slowly add the aromatic substrate (1.0 eq) dissolved in DCM. Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the starting material via TLC.

  • Quenching: Carefully pour the reaction mixture over a beaker of crushed ice and concentrated HCl. Causality: The ice absorbs the exothermic shock of the quench, preventing product degradation. The HCl breaks down the stable aluminum-ketone complex, releasing the free acylated product into the organic phase[4].

  • Extraction: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[1].

Protocol B: Primary Isolation via Fractional Crystallization

Because the para isomer is significantly less soluble, it can be isolated in high purity without the need for large-scale chromatography[3].

  • Dissolution: Dissolve the crude ortho/para mixture in a minimal volume of a hot solvent system (e.g., ethanol or a hexanes/ethyl acetate mixture).

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath. Causality: Slow cooling prevents the ortho isomer from co-crystallizing or becoming trapped within the rapidly forming para isomer lattice[2].

  • Filtration: Vacuum filter the cold mixture. The crystalline retentate is the highly pure para isomer. The filtrate (mother liquor) contains the ortho isomer, enriched with residual para isomer.

Protocol C: Secondary Isolation via Column Chromatography

To recover the ortho isomer from the mother liquor, exploit its higher polarity.

  • Preparation: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes).

  • Loading: Concentrate the mother liquor from Protocol B and dry-load it onto the silica.

  • Elution: Elute using a step gradient of hexanes to ethyl acetate. Causality: The ortho isomer possesses a higher net dipole moment, causing it to interact more strongly with the polar stationary phase. The residual para isomer will elute first (higher Rf​ ), followed by the pure ortho isomer (lower Rf​ )[2].

Troubleshooting & FAQs

Q: Why did my acylation reaction fail entirely when using nitrobenzene as the solvent or substrate? A: The nitro group is a powerful electron-withdrawing group that severely deactivates the aromatic ring. Friedel-Crafts acylation requires the ring to be at least as nucleophilic as a halobenzene. Highly deactivated rings like nitrobenzene will not undergo the reaction under standard conditions, which is actually why nitrobenzene is occasionally used as an inert solvent for these reactions[3].

Q: I am trying to acylate a phenol derivative, but NMR indicates I am isolating a phenyl ester instead of the ring-acylated product. What happened? A: The phenolic oxygen is highly nucleophilic and will readily attack the acylium ion, resulting in O-acylation (ester formation) rather than C-acylation. Resolution: You do not need to discard the batch. You can subject the isolated phenyl ester to a Fries Rearrangement by heating it with a Lewis acid (like AlCl3​ ). This will thermodynamically drive the acyl group from the oxygen to the ortho or para positions on the aromatic ring[4].

Q: Why don't I see polyacylation products, unlike the polyalkylation issues common in Friedel-Crafts alkylation? A: The acyl group introduced during the reaction is strongly electron-withdrawing (deactivating) due to the carbonyl carbon. Once the first acyl group is attached, the ring becomes significantly less nucleophilic, effectively preventing a second electrophilic attack. This makes acylation much cleaner and easier to control than alkylation[3].

Q: I tried to separate my ortho and para isomers using fractional distillation, but they co-eluted. Why? A: While distillation is excellent for removing unreacted starting materials or solvents, the boiling points of ortho and para isomers are often too close (sometimes within 1–2 °C of each other) to achieve baseline separation via standard distillation[1]. You must rely on physical properties governed by molecular symmetry (fractional crystallization) or polarity (chromatography)[2].

References

Sources

Troubleshooting

Recrystallization solvent selection for purifying fluorinated benzoic acids

Welcome to the Technical Support Center. Designed for researchers, application scientists, and drug development professionals, this guide addresses the specific thermodynamic and kinetic challenges associated with purify...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers, application scientists, and drug development professionals, this guide addresses the specific thermodynamic and kinetic challenges associated with purifying fluorinated benzoic acids (FBAs).

As a Senior Application Scientist, I have structured this resource to move beyond basic instructions. Here, we explore the causality behind solvent selection, detail self-validating experimental protocols, and provide field-proven troubleshooting strategies to ensure high-yield, high-purity crystallization.

Mechanistic Principles of FBA Solubility

The purification of fluorinated benzoic acids—such as 2-fluorobenzoic acid or 4-fluorobenzoic acid—requires a nuanced approach to solvent selection. The highly electronegative fluorine atom withdraws electron density via the inductive effect, which lowers the pKa of the carboxylic acid group (e.g., 4-fluorobenzoic acid pKa ~4.15, compared to benzoic acid's 4.20).

This electronic shift alters the molecule's dipole moment and modifies intermolecular hydrogen-bonding networks in the solid state. Consequently, the crystal lattice energy is impacted, shifting the solubility profile. According to1, the mixing process of 4-fluorobenzoic acid in alcohols is spontaneous and entropy-driven. To achieve successful recrystallization, we must exploit a steep temperature-solubility gradient, selecting a solvent system where the FBA is highly soluble at the boiling point but nearly insoluble at 0°C.

Solvent Selection & Quantitative Solubility Data

Selecting the correct solvent is the most critical variable in this workflow. As documented by 2, 4-fluorobenzoic acid is highly soluble in hot water and alcohols, but very slightly soluble in cold water. Furthermore, 3 reports that specific derivatives, such as 2-amino-5-fluorobenzoic acid, exhibit high solubility in polar organic solvents like ethanol (~20 mg/mL).

The table below summarizes the solubility profiles and practical applications of various solvents for FBA recrystallization:

SolventPolaritySolubility Profile (Fluorobenzoic Acids)Application in Recrystallization
Water Highly PolarSoluble (hot), Very slightly soluble (cold)Primary solvent (single) or Anti-solvent (mixed)
Ethanol Polar ProticHighly Soluble (~20 mg/mL at RT)Primary solvent (mixed system)
Toluene / Xylene Non-polarSoluble (hot), Sparingly soluble (cold)Primary solvent (single system)
Hexane Non-polarSparingly solubleAnti-solvent (mixed system)
DMSO / DMF Polar AproticHighly Soluble (~30 mg/mL at RT)Not recommended (boiling point too high)

Decision Workflow: Solvent System Selection

Before beginning the physical protocol, you must determine whether a single-solvent or mixed-solvent system is thermodynamically appropriate for your specific crude mixture.

SolventSelection Start Crude Fluorobenzoic Acid Eval Evaluate Single Solvent (e.g., Toluene/Xylene) Start->Eval Check1 High solubility at boiling? Low solubility at 0°C? Eval->Check1 Single Proceed with Single Solvent Recrystallization Check1->Single YES MixedEval Evaluate Mixed Solvents (e.g., Ethanol / Water) Check1->MixedEval NO Check2 Soluble in hot Ethanol? Precipitates with Water? MixedEval->Check2 Mixed Proceed with Mixed Solvent Recrystallization Check2->Mixed YES

Caption: Decision workflow for selecting an optimal recrystallization solvent for fluorobenzoic acids.

Standard Operating Procedure: Mixed-Solvent Recrystallization

This self-validating protocol utilizes an Ethanol/Water mixed-solvent system. Ethanol acts as the primary solvent due to its favorable dielectric constant, while water acts as the anti-solvent, forcing the hydrophobic fluorobenzene ring out of the solution via the hydrophobic effect.

Step 1: Initial Dissolution Place the crude fluorobenzoic acid in an Erlenmeyer flask. Add a minimal volume of boiling ethanol while swirling continuously. Causality: Using the absolute minimum volume ensures the solution is near saturation, which is mathematically required to maximize final yield.

Step 2: Decolorization & Hot Filtration (Optional but Recommended) As noted in 4, crude mixtures often contain tar-like byproducts. Add 1-2% (w/w) activated charcoal to the hot solution and boil for 5 minutes. Perform a rapid hot filtration through pre-heated fluted filter paper. Causality: The porous carbon adsorbs large, conjugated colored impurities, while the pre-heated glassware prevents premature crystallization in the funnel.

Step 3: Anti-Solvent Addition Maintain the clear filtrate at a gentle boil. Slowly add hot deionized water dropwise. Stop adding water the exact moment the solution becomes persistently cloudy. Causality: The cloudiness indicates the saturation point has been reached at the boiling temperature.

Step 4: Clarification Add 2-3 drops of hot ethanol to just clear the cloudiness. Causality: This micro-adjustment creates a perfectly saturated solution, ensuring that crystallization will begin immediately upon cooling.

Step 5: Controlled Nucleation Remove the flask from the heat source, cover with a watch glass, and allow it to cool undisturbed to room temperature. Causality: Slow cooling provides the thermodynamic time required for the molecules to arrange into a highly ordered, pure crystal lattice, physically excluding mismatched impurities.

Step 6: Maximized Recovery & Isolation Once at room temperature, place the flask in an ice-water bath (0°C) for 30 minutes. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol/water mixture. Causality: The ice bath depresses solubility to its absolute minimum, while the cold wash removes residual impurity-laden mother liquor without dissolving the purified product.

Troubleshooting Guides & FAQs

Q1: My fluorobenzoic acid is "oiling out" instead of forming crystals. How do I correct this? A1: "Oiling out" is a thermodynamic failure that occurs when the saturation temperature of your solution exceeds the melting point of the impure compound. Instead of precipitating as a solid, the compound separates as a liquid phase. Corrective Action: Reheat the mixture until the oil redissolves. Add a small amount of your primary solvent (ethanol) to artificially lower the saturation temperature below the mixture's melting point. Allow the solution to cool much more slowly. If the issue persists, switch to a solvent system with a lower boiling point.

Q2: The yield after recrystallization is extremely poor. What went wrong? A2: Poor recovery is almost always a kinetic or volumetric error—typically caused by using an excess of the primary solvent or insufficient cooling. Corrective Action: Ensure you are adding the boiling solvent dropwise only until the solid just dissolves. Always utilize an ice-water bath for at least 30 minutes before filtration to minimize the solubility of the fluorobenzoic acid in the cold solvent. If too much solvent was used, simply boil off the excess and attempt cooling again.

Q3: How do I separate positional isomers (e.g., 3-fluorobenzoic acid from 2-fluorobenzoic acid)? A3: According to 5, positional isomers have highly similar polarities and physical properties, making standard single-pass recrystallization challenging. Corrective Action: If repeated recrystallization fails to sharpen the melting point, fractional crystallization is required. Alternatively, exploiting slight differences in pKa via pH-gradient extraction or utilizing preparative chromatography are highly effective methods for resolving persistent isomeric impurities.

Q4: Can I use a single solvent instead of a mixed-solvent system? A4: Yes. While ethanol/water is a robust mixed system, single solvents like toluene or xylene are highly effective for specific derivatives. These non-polar, highly polarizable solvents provide enough solvation energy at high temperatures to dissolve the solid, but lack the hydrogen-bonding capacity to keep the carboxylic acid dimers dissolved at low temperatures, resulting in the steep solubility gradient required for high yields.

References

  • purification challenges of 2-Fluorobenzoic acid and how to overcome them Source: BenchChem URL
  • Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.
  • Source: Thermo Scientific Alfa Aesar (Fisher Scientific)
  • PRODUCT INFORMATION: 2-Amino-5-fluorobenzoic Acid Source: Cayman Chemical URL
  • Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization Source: BenchChem URL

Sources

Optimization

Resolving Peak Tailing in HPLC Analysis of Acidic Compounds: A Technical Support Guide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of peak tailing when analyzing acidic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of peak tailing when analyzing acidic compounds by High-Performance Liquid Chromatography (HPLC). Here, we will move beyond simple checklists to provide a deep, mechanistic understanding of the causes of peak tailing and deliver robust, field-proven solutions to achieve symmetrical, reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing is a chromatographic phenomenon where a peak exhibits an asymmetry, with the tail end being broader than the front.[1][2] In an ideal separation, a chromatographic peak should be symmetrical, approximating a Gaussian distribution. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered problematic and can compromise the accuracy of peak integration and reduce the resolution between closely eluting peaks.[3]

Q2: What are the primary causes of peak tailing for acidic compounds in reversed-phase HPLC?

A2: The primary culprits for peak tailing of acidic compounds are secondary interactions with the stationary phase and inappropriate mobile phase conditions. Specifically, these include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with acidic analytes, leading to tailing.[3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic analyte, the compound can exist in both its ionized and un-ionized forms, resulting in broadened or tailing peaks.[2][5][6][7]

  • Insufficient Buffer Capacity: A buffer with inadequate concentration may not be able to maintain a consistent pH throughout the system, leading to peak shape issues.[8]

Q3: Can my HPLC system itself cause peak tailing?

A3: Yes, extra-column effects can contribute significantly to peak tailing. This includes issues like excessive tubing length or diameter, poorly made connections, or a partially blocked column inlet frit, all of which can lead to peak distortion.[1][2][9]

In-Depth Troubleshooting Guide

This guide is structured to help you systematically diagnose and resolve peak tailing, starting with the most common and easily addressable issues.

Mobile Phase Optimization: The First Line of Defense

The mobile phase is the most powerful tool for controlling peak shape in reversed-phase HPLC.[5][6]

The "Why": An acidic analyte's retention and peak shape are highly dependent on its ionization state.[5][10] When the mobile phase pH is within approximately 1.5 pH units of the analyte's pKa, a mixed population of ionized and un-ionized species exists.[7][10] These two forms have different interactions with the stationary phase, leading to peak broadening or tailing.[7][11] To achieve a sharp, symmetrical peak, the goal is to have the analyte predominantly in a single, un-ionized state. For acidic compounds, this is achieved by lowering the mobile phase pH.

The "How":

Protocol: Optimizing Mobile Phase pH

  • Determine the Analyte's pKa: This is a critical first step. You can often find this information in chemical databases or predict it using software.

  • Adjust Mobile Phase pH: Prepare a series of mobile phases with pH values at least 2 units below the analyte's pKa.[12] For example, if your acidic analyte has a pKa of 4.8, you should aim for a mobile phase pH of 2.8 or lower.

  • Analyze and Compare: Inject your sample using each mobile phase and compare the peak shapes. You should observe a significant improvement in symmetry as the pH is lowered.

Illustrative Data: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHAnalyte State (pKa = 4.8)Expected Tailing Factor (Tf)
5.0Partially Ionized> 1.8
4.0Partially Ionized1.5 - 1.8
3.0Predominantly Un-ionized1.2 - 1.5
2.5Fully Un-ionized< 1.2

Note: This data is representative and will vary based on the specific analyte and column.

The "Why": A buffer is essential for maintaining a stable pH throughout the HPLC system.[13][14] Its effectiveness, or buffer capacity, is highest when the mobile phase pH is close to the buffer's pKa.[12] A common mistake is choosing a buffer whose pKa is too far from the desired mobile phase pH, leading to poor pH control and peak tailing. Buffer concentration is also critical; a concentration that is too low may be insufficient to control the pH, while a concentration that is too high can lead to precipitation in the presence of high organic solvent concentrations.[8][10]

The "How":

Protocol: Selecting and Preparing an Appropriate Buffer

  • Choose a Suitable Buffer: Select a buffer with a pKa value within +/- 1 unit of your target mobile phase pH.[12][14] For a target pH of 2.8, phosphate or formate buffers are excellent choices.

  • Prepare the Buffer: A buffer concentration of 10-50 mM is generally recommended.[10] Always dissolve the buffer salts in the aqueous portion of the mobile phase before adding the organic solvent.

  • pH Measurement: Crucially, measure and adjust the pH of the aqueous buffer solution before mixing it with the organic modifier. The addition of organic solvent can alter the apparent pH.

Common Buffers for Low pH Mobile Phases

BufferpKa(s)Useful pH RangeUV Cutoff (nm)
Phosphate2.1, 7.2, 12.32.1 - 3.1, 6.2 - 8.2~200
Formate3.82.8 - 4.8~210
Acetate4.83.8 - 5.8~210
Citrate3.1, 4.7, 5.42.1 - 6.4~230

Data compiled from various sources.[10]

Troubleshooting_Mobile_Phase

Stationary Phase Considerations

If mobile phase optimization does not fully resolve the issue, the next step is to examine the stationary phase.

The "Why": Most reversed-phase columns are based on silica particles. During the manufacturing process, not all surface silanol groups (Si-OH) are chemically bonded with the C18 or C8 chains. These residual silanols are acidic (pKa ~3.8-4.2) and can interact with polar functional groups on analytes through hydrogen bonding or ion-exchange mechanisms, causing peak tailing.[15][16] This is a particularly common issue with older, "Type A" silica columns.

Silanol_Interaction

The "How":

  • Use End-Capped Columns: Modern columns are often "end-capped," a process that chemically derivatizes most of the remaining free silanols with a small silylating agent. This minimizes secondary interactions.[2][4][15]

  • Consider Hybrid or Type B Silica: Columns made with high-purity, "Type B" silica have fewer and less acidic silanol groups.[16] Hybrid particle technology, which incorporates organic groups into the silica matrix, also offers improved peak shape for a wider range of compounds.

  • Alternative Stationary Phases: If silanol interactions persist, consider a non-silica-based column, such as one with a polymeric stationary phase, which is stable over a wider pH range.[17]

The "Why": The architecture of the stationary phase particles can impact peak shape. Superficially porous particles (SPPs), also known as core-shell particles, have a solid, non-porous core with a thin, porous outer layer.[18] This design reduces the diffusion path for analytes, leading to higher efficiency and often better peak shapes compared to traditional fully porous particles (FPPs) of the same size.[18][19]

The "How":

  • For challenging separations where peak tailing is persistent, switching from an FPP column to an SPP column of the same chemistry can provide a significant improvement in peak symmetry and overall resolution, often without a dramatic increase in backpressure.[18][19]

Advanced Troubleshooting Strategies

If the above steps have not yielded the desired peak shape, more advanced techniques may be necessary.

The "Why": For very polar acidic compounds that are poorly retained even at low pH, ion-pair chromatography can be an effective solution. This technique involves adding an ion-pairing reagent to the mobile phase.[20] For acidic analytes, a positively charged ion-pairing reagent (e.g., tetrabutylammonium phosphate) is used. The reagent forms a neutral ion-pair with the ionized acidic analyte, increasing its hydrophobicity and retention on a reversed-phase column.[20][21]

The "How":

Protocol: Implementing Ion-Pair Chromatography

  • Select an Ion-Pairing Reagent: For acidic compounds, quaternary ammonium salts like tetrabutylammonium (TBA) or tetrapropylammonium are common choices.

  • Optimize Concentration: Start with a low concentration (e.g., 5 mM) of the ion-pairing reagent in the mobile phase.[21] The concentration can be adjusted to fine-tune retention and selectivity.

  • Equilibrate the Column: The column must be thoroughly equilibrated with the ion-pairing mobile phase before analysis. This can take a significant amount of time.

  • Dedicated Column: It is highly recommended to dedicate a column for ion-pair applications, as it can be difficult to completely remove the reagent.

The "Why": HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds that are difficult to retain in reversed-phase.[22][23][24] In HILIC, a polar stationary phase (such as bare silica or a bonded amide phase) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[22][25]

The "How":

  • For highly polar acidic compounds, HILIC can provide excellent retention and peak shape where reversed-phase methods fail. The elution order in HILIC is generally the opposite of that in reversed-phase.[22]

System and Sample Considerations

Finally, do not overlook the fundamental aspects of your HPLC system and sample preparation.

  • Extra-Column Volume: Ensure that all tubing is as short as possible and has a narrow internal diameter. Check all fittings for proper connections to avoid dead volumes.[2]

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[1][9]

  • Column Contamination: A contaminated guard column or analytical column inlet can cause peak tailing for all analytes.[1][8] If you suspect contamination, try back-flushing the column or, if necessary, replacing it.

By systematically addressing these potential causes, from mobile phase chemistry to stationary phase selection and system hygiene, you can effectively troubleshoot and resolve peak tailing issues for acidic compounds, leading to more accurate, reliable, and reproducible HPLC results.

References

  • The Difference Between Superficially Porous and Fully Porous Particles. (2025, October 15). Chrom Tech, Inc. Retrieved from [Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. (2025, May 14). Element Lab Solutions. Retrieved from [Link]

  • Role of Buffers in Liquid Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee - PGeneral. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • Fast and High Efficiency HPLC Separations Using Superficially Porous Particles. (2024, August 12). Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • What's the Difference Between Superficially Porous and Totally Porous HPLC Columns? (n.d.). Retrieved from [Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. (2026, February 10). LCGC International. Retrieved from [Link]

  • HPLC Peak Shape Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Retrieved from [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved from [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. (n.d.). Phenomenex. Retrieved from [Link]

  • Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. (n.d.). SciSpace. Retrieved from [Link]

  • Alternative mobile phases for the reversed-phase high-performance liquid chromatography of peptides and proteins. (n.d.). PubMed. Retrieved from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases - A Five Minute Guide. (2020, December 19). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing. Retrieved from [Link]

  • Are Silanol Groups Bad or Good for Basic Compounds? (n.d.). HPLC-MART. Retrieved from [Link]

  • Technique: HILIC. (n.d.). Diduco. Retrieved from [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. (2022, April 15). LCGC International - Chromatography Online. Retrieved from [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved from [Link]

  • Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Retrieved from [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (n.d.). Retrieved from [Link]

  • The search for more pH stable stationary phases for high performance liquid chromatography. (2025, December 18). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing By-product Formation in Benzoic Acid Derivative Synthesis

Welcome to the Technical Support Center for the synthesis of benzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize common synthetic ro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize common synthetic routes, focusing on the critical goal of minimizing by-product formation. By understanding the mechanistic origins of these impurities, we can implement rational strategies to enhance yield, purity, and overall process efficiency.

This hub is structured around the most prevalent synthetic methodologies. Each section presents common problems in a question-and-answer format, providing not only solutions but also the underlying chemical principles.

Section 1: Grignard Reagent Carbonation

The formation of a C-C bond via the carbonation of a Grignard reagent is a cornerstone of benzoic acid synthesis. However, its high reactivity is a double-edged sword, often leading to undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a non-polar, high-melting solid in my crude product, which I've identified as biphenyl. What causes this, and how can I prevent it?

A1: The formation of biphenyl (or other R-R coupled products) is a classic side reaction known as Wurtz-type coupling.[1][2][3][4] It arises from the reaction between a newly formed Grignard reagent molecule (R-MgX) and a molecule of unreacted aryl halide (R-X) in the solution.[2] This issue is exacerbated by several factors, primarily high local concentrations of the aryl halide and elevated temperatures.[2][5][6]

Causality & Mechanism: The Grignard reagent, while nucleophilic, can also engage in radical pathways or direct coupling with the electrophilic halide.[7][8] High concentrations of the aryl halide make it a more probable reaction partner for the Grignard reagent than the magnesium surface.

Troubleshooting Workflow: Minimizing Biphenyl Formation

start High Biphenyl By-product Detected check_addition Evaluate Halide Addition Rate start->check_addition check_temp Assess Reaction Temperature check_addition->check_temp If addition was slow slow_addition Implement Slow, Dropwise Addition of Halide check_addition->slow_addition If addition was too fast check_mg Inspect Magnesium Quality & Activation check_temp->check_mg If temp was controlled control_temp Maintain Low Temperature (e.g., 0-10°C) check_temp->control_temp If exotherm was uncontrolled check_solvent Verify Solvent Anhydrous Quality check_mg->check_solvent If Mg was activated activate_mg Activate Mg with I2 or Mechanical Grinding check_mg->activate_mg If Mg surface is dull (oxide layer) dry_solvent Use Freshly Distilled Anhydrous Ether/THF check_solvent->dry_solvent If solvent quality is suspect result Reduced Biphenyl, Higher Benzoic Acid Yield check_solvent->result If solvent was dry slow_addition->check_temp control_temp->check_mg activate_mg->check_solvent dry_solvent->result cluster_0 Toluene (Has Benzylic H) cluster_1 tert-Butylbenzene (No Benzylic H) Toluene Benzene-CH3 Radical_T Benzene-CH2• Toluene->Radical_T [KMnO4] - H• Benzoic Benzoic Acid Radical_T->Benzoic Further Oxidation tBuBenzene Benzene-C(CH3)3 NoReaction No Reaction tBuBenzene->NoReaction [KMnO4] No Benzylic C-H bond to break

Caption: Oxidation requires a benzylic C-H bond.

Section 3: Hydrolysis of Benzonitriles

Hydrolysis of benzonitriles offers a reliable route to benzoic acids, particularly when the nitrile functionality is readily available. The primary challenge is ensuring the reaction goes to completion and does not stall at the intermediate amide stage.

Frequently Asked Questions (FAQs)

Q1: After my hydrolysis reaction, I have a significant amount of benzamide in my product. How can I drive the reaction to completion to get the carboxylic acid?

A1: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid. [9][10][11]Isolating the amide intermediate means the second step is incomplete. [12] Causality & Mechanism: Both steps can be catalyzed by acid or base. [12][13]However, amides are relatively stable, and their hydrolysis often requires more forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentrations) than the initial hydration of the nitrile. [10]

Troubleshooting Incomplete Hydrolysis:

  • Increase Reaction Time and/or Temperature: This is the most straightforward approach. Refluxing for an extended period (several hours to overnight) is common.

  • Use More Concentrated Acid/Base: Increasing the concentration of the catalytic H⁺ or OH⁻ will accelerate the second, slower hydrolysis step. For example, switching from 2M HCl to 6M HCl can be effective.

  • Choice of Conditions (Acid vs. Base):

    • Acidic Hydrolysis: Heating with an aqueous acid like HCl or H₂SO₄ directly yields the free benzoic acid and an ammonium salt. [9][14][15]This is often preferred for direct isolation of the final product.

    • Alkaline Hydrolysis: Heating with an aqueous base like NaOH or KOH produces the carboxylate salt (e.g., sodium benzoate) and ammonia gas. [9][15][16]A final acidification step is required to precipitate the free benzoic acid. [9]This can be advantageous as the evolution of ammonia can be a useful indicator of reaction progress.

Protocol: Driving Nitrile Hydrolysis to Completion (Alkaline Conditions)

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the benzonitrile, 3-4 molar equivalents of 20% aqueous sodium hydroxide.

  • Reflux: Heat the mixture to a vigorous reflux. The two phases will initially be immiscible.

  • Monitor: As the reaction proceeds, the oily benzonitrile layer will disappear, and the evolution of ammonia gas should be detectable (e.g., with moist litmus paper held at the top of the condenser). Continue refluxing for at least 2-4 hours after the solution becomes homogeneous.

  • Cool & Acidify: Cool the reaction mixture to room temperature, then further in an ice bath. Slowly and carefully add concentrated HCl until the solution is strongly acidic (pH < 2).

  • Isolate: The benzoic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry. [17]

Section 4: General Purification Strategies

Even with optimized reaction conditions, minor impurities often remain. Effective purification is key to obtaining high-purity benzoic acid derivatives.

Purification TechniquePrinciple of SeparationBest For RemovingKey Considerations
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid group. The acid is deprotonated by a weak base (e.g., NaHCO₃) to form a water-soluble carboxylate salt, separating it from neutral or basic impurities. [14]Neutral by-products (e.g., biphenyl, unreacted toluene) from the desired benzoic acid.Use a weak base like sodium bicarbonate to avoid hydrolysis of other functional groups (like esters). Ensure complete acidification to re-precipitate all of the product. [14]
Recrystallization Differences in solubility between the desired product and impurities in a chosen solvent at different temperatures. [14][18]Solid impurities with different solubility profiles.The ideal solvent should dissolve the product well when hot but poorly when cold, while impurities remain soluble (or insoluble) at all temperatures. [14][19]Water is a common solvent for benzoic acid itself. [20]
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase based on polarity. [14]By-products with different polarities.Can be highly effective but is less scalable and more solvent-intensive than extraction or recrystallization.

References

  • Troubleshooting low yield in Grignard synthesis of tertiary alcohols - Benchchem.
  • hydrolysis of nitriles - Chemguide. Available at: [Link]

  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid - Benchchem.
  • Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis - Benchchem.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - Fraunhofer-Publica. Available at: [Link]

  • Grignard Reaction - University of Wisconsin–Madison. Available at: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]

  • Phase transfer catalysis and kinetics of oxidation of some secondary aromatic alcohols by permanganate in organic media. Available at: [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. Available at: [Link]

  • The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+. Available at: [Link]

  • Oxidation of Toluene to Benzoic Acid | PDF | Chemical Reactions - Scribd. Available at: [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Preventing the formation of Wurtz coupling products in Grignard reactions - Benchchem.
  • Troubleshooting my grignard reactions : r/chemistry - Reddit. Available at: [Link]

  • Ch20 : RCN to RCO2H - Chemistry. Available at: [Link]

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale - Fraunhofer-Publica. Available at: [Link]

  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. Available at: [Link]

  • Oxidation of Aromatic Hydrocarbons under Phase Transfer Catalysis Conditions - Sciforum. Available at: [Link]

  • Highly efficient catalytic oxidation of toluene by amorphous/microcrystalline mixed-phase MnO2. Available at: [Link]

  • Purification of benzoic acid - US3235588A - Google Patents.
  • Write reaction showing conversion of Benzonitrile into benzoic acid... - Filo. Available at: [Link]

  • Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis - ResearchGate. Available at: [Link]

  • Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby. Available at: [Link]

  • organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]

  • Reaction | Process Data Page - The Chemical Thesaurus Reaction Chemistry Database. Available at: [Link]

  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. Available at: [Link]

  • Benzoic Acid from the Oxidation of Toluene - Hobby Chemistry - WordPress.com. Available at: [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. Available at: [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation - RSC Publishing. Available at: [Link]

  • Hydrolysis of Benzonitrile to Benzoic Acid | PDF | Functional Group | Chemical Reactions - Scribd. Available at: [Link]

  • How to Make Benzoic Acid - Toluene Oxidation - YouTube. Available at: [Link]

  • Write reaction showing conversion ofBenzonitrile into benzoic acid.​ - Brainly.in. Available at: [Link]

  • 16.11 KMnO4 Oxidation of Alkylbenzene - WallaceWay Organic Chemistry. Available at: [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

  • Oxidation of Alkylbenzene - YouTube. Available at: [Link]

  • Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials | ACS Omega - ACS Publications. Available at: [Link]

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. | Homework.Study.com. Available at: [Link]

  • PTC with Permanganate - PTC Organics, Inc. Available at: [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-4-(2-methylphenyl)benzoic acid

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(2-methylphenyl)benzoic acid. This resource is designed for researchers, chemists, and process development professionals who are transitioning this s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(2-methylphenyl)benzoic acid. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, scalable, and reproducible process.

Synthetic Strategy Overview

The most prevalent and industrially viable method for synthesizing 3-Fluoro-4-(2-methylphenyl)benzoic acid is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning reaction is renowned for its versatility and functional group tolerance, making it ideal for constructing the target biaryl system.[2][3][4]

The core transformation involves the coupling of two key building blocks:

  • Aryl Halide: 3-Fluoro-4-bromobenzoic acid (or its ester equivalent)

  • Organoboron Reagent: (2-methylphenyl)boronic acid[5][6]

The general synthetic workflow is illustrated below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_product Final Product A 3-Fluoro-4-bromobenzoic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B (2-methylphenyl)boronic acid B->C D 3-Fluoro-4-(2-methylphenyl)benzoic acid C->D

Caption: General workflow for the synthesis of the target molecule.

Recommended Laboratory-Scale Protocol

This protocol provides a baseline for a 10-gram scale synthesis. Parameters should be optimized based on your specific equipment and safety protocols.

Table 1: Reagent List & Quantities
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Fluoro-4-bromobenzoic acid219.0110.0 g45.661.0
(2-methylphenyl)boronic acid135.967.45 g54.801.2
Pd(PPh₃)₄ (Tetrakis)1155.560.53 g0.460.01 (1 mol%)
Potassium Carbonate (K₂CO₃)138.2112.6 g91.322.0
1,4-Dioxane-150 mL--
Water (Degassed)-50 mL--
Step-by-Step Procedure:
  • Vessel Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Fluoro-4-bromobenzoic acid (10.0 g), (2-methylphenyl)boronic acid (7.45 g), and potassium carbonate (12.6 g).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15-20 minutes to establish an inert atmosphere. This step is critical to prevent catalyst oxidation.[7]

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.53 g).

  • Solvent Addition: Add the degassed 1,4-dioxane (150 mL) and degassed water (50 mL) via cannula or syringe.[8]

  • Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] Expect a reaction time of 4-8 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add 100 mL of 1M HCl to quench the reaction and dissolve the base.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a white to off-white solid.[10]

Troubleshooting & FAQ for Scale-Up

Transitioning from a 10 g scale to a 1 kg or larger scale introduces significant challenges.[11] This section addresses the most common issues encountered during scale-up.

Q1: My reaction is sluggish or stalls completely at a larger scale. What's the problem?

A1: This is a frequent issue related to heat and mass transfer.

  • Heat Transfer: Large reactors have a smaller surface-area-to-volume ratio, making efficient heating and cooling difficult. A reaction that runs well at 90°C in a flask may struggle to reach that internal temperature in a large vessel, or develop hot/cold spots. Ensure your reactor's heating system is adequate and that internal temperature probes are used for accurate monitoring.[11]

  • Mixing Efficiency: In biphasic solvent systems like dioxane/water or toluene/water, vigorous stirring is essential to create sufficient interfacial area for the reaction to occur.[7] Insufficient agitation at scale is a primary cause of slow reaction rates. The choice of impeller (e.g., anchor vs. turbine) and stirring speed (RPM) must be optimized for the specific reactor geometry.

  • Catalyst Deactivation: If the temperature overshoots, it can lead to the decomposition of the palladium catalyst into inactive palladium black, stalling the reaction.[7] Precise temperature control is paramount.

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: The primary cause of boronic acid homocoupling is the presence of oxygen.[8] While a minor issue at the lab scale, it becomes a major byproduct problem at larger scales where achieving a truly inert atmosphere is more challenging.

Coupling_Pathways cluster_reactants Reactants cluster_products Products ArX 3-Fluoro-4-bromobenzoic acid Catalyst Pd(0) Catalyst ArX->Catalyst ArB (2-methylphenyl)boronic acid ArB->Catalyst Oxygen Oxygen (O₂) ArB->Oxygen Undesired Path Cross Desired Product (Cross-Coupling) Homo Undesired Biphenyl (Homocoupling) Catalyst->Cross  Desired Path Oxygen->Homo Undesired Path Oxygen->Catalyst Deactivation

Caption: Desired cross-coupling vs. undesired homocoupling pathway.

Solutions:

  • Rigorous Degassing: Solvents must be thoroughly degassed. For large volumes, sparging with nitrogen or argon for several hours is more practical than freeze-pump-thaw cycles.[7] Ensure the reactor is leak-tight.

  • Inert Atmosphere Protocol: The "purge and backfill" cycle should be repeated multiple times (at least 3-5x) to ensure all oxygen is removed from the reactor headspace.[12] Maintain a slight positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precursors (e.g., Pd(OAc)₂).[7][8]

Q3: The reaction workup is difficult, and I'm struggling with palladium removal. What are the best practices for purification at scale?

A3: Purification is often the most significant scale-up hurdle.

  • Impurity Profile: The main impurities will be unreacted starting materials, homocoupling byproducts (biphenyl from the boronic acid), and residual palladium.

  • Palladium Removal: Residual palladium is a major concern, especially in pharmaceutical applications.

    • Filtration: After the reaction, a hot filtration through Celite® can remove some precipitated palladium black.

    • Scavengers: If simple filtration or crystallization is insufficient, consider using palladium scavengers. These are functionalized silica gels or polymers that chelate and remove dissolved palladium.

    • Activated Carbon: Treatment with activated carbon can also be effective but may lead to some product loss.

  • Crystallization: The most effective and scalable purification method for the final product is recrystallization. A thorough screening of solvents (e.g., Toluene, Ethanol/Water, Isopropanol) is necessary to find a system that effectively rejects the key impurities while providing good recovery of the desired product.

Q4: How do I confirm the quality of my final product?

A4: A comprehensive analytical characterization is essential to confirm the structure and purity of 3-Fluoro-4-(2-methylphenyl)benzoic acid.

  • Identity Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

    • Mass Spectrometry (MS): Provides confirmation of the molecular weight.[13][14]

  • Purity Assessment:

    • HPLC/UPLC: This is the primary method for determining purity. A well-developed HPLC method can separate the desired product from starting materials and key byproducts.[13][15][16]

    • Elemental Analysis (CHN): Confirms the elemental composition of the bulk material.

Table 2: Typical Analytical Specifications
TestSpecificationMethod
AppearanceWhite to Off-White SolidVisual
Identity by ¹H NMRConforms to structureNMR Spectroscopy
Purity by HPLC≥ 99.0%Reverse-Phase HPLC[16]
Melting PointConforms to referenceMelting Point Apparatus
Residual Palladium< 10 ppmICP-MS

Safety Considerations for Scale-Up

  • Palladium Catalysts: While the bulk materials are generally stable, finely divided palladium can be pyrophoric. Handle with care, especially during filtration.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen with the potential to form explosive peroxides. Always use fresh, inhibitor-stabilized solvent and handle it in a well-ventilated area.

  • Inert Gas: Handle cylinders of compressed nitrogen or argon according to standard safety procedures. Be aware of the asphyxiation hazard in confined spaces.

  • Exothermic Reactions: Although the Suzuki coupling is not typically violently exothermic, quenching the basic reaction mixture with acid can generate heat and gas. Perform additions slowly and with adequate cooling.

References

  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2018, February 27). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1978, May). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of Benzoic Acid Derivatives During Synthesis

Welcome to the Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses, black tar formation, or unexpected byproducts when workin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses, black tar formation, or unexpected byproducts when working with substituted benzoic acids. Benzoic acid derivatives are foundational building blocks in drug discovery, but they are notoriously susceptible to degradation pathways such as decarboxylation, oxidative polymerization, and self-condensation.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind these failures and provide self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Diagnostic Workflow: Identifying the Degradation Pathway

Before altering your protocol, you must correctly diagnose the mode of failure. Use the decision matrix below to identify the root cause of your benzoic acid decomposition.

G Start Degradation of Benzoic Acid Derivative Detected Q1 Are electron-donating groups present? (e.g., -OH, -NH2 at ortho/para) Start->Q1 Q2 Is the reaction heated >50°C or strongly basic? Q1->Q2 Yes Q3 Are you using harsh activation? (e.g., SOCl2, Oxalyl Chloride) Q1->Q3 No Diag1 Diagnosis: Thermal/Base-Promoted Decarboxylation Q2->Diag1 Yes Diag2 Diagnosis: Oxidative Degradation (Check for O2 or Trace Metals) Q2->Diag2 No Diag3 Diagnosis: Acyl Chloride Self-Condensation / Polymerization Q3->Diag3 Yes Diag4 Diagnosis: Nucleophilic Aromatic Substitution (Use HATU/EDC) Q3->Diag4 No

Diagnostic workflow for identifying benzoic acid derivative decomposition pathways.

Frequently Asked Questions & Mechanistic Troubleshooting
Issue 1: Unwanted Decarboxylation of Electron-Rich Benzoic Acids

Q: Why does my ortho-substituted benzoic acid (e.g., salicylic acid or 2-aminobenzoic acid) decarboxylate so easily during amide coupling?

A: Decarboxylation is the chemical elimination of a carboxyl group (-COOH), releasing CO₂. While unsubstituted benzoic acid is highly stable and requires temperatures exceeding 400°C to thermally decompose [1], the presence of electron-donating groups dramatically alters this stability. Substituents like hydroxyl (-OH) or amino (-NH₂) groups, particularly in the ortho or para positions, stabilize the transition state for the loss of carbon dioxide [3].

Under basic conditions, the carboxylic acid is deprotonated to a benzoate anion. This intermediate can undergo polar decarboxylation to form a resonance-stabilized phenoxide or carbanion [4]. Consequently, ortho-substituted derivatives can decarboxylate at much lower temperatures, especially when exposed to strong bases or transition metal catalysts [2].

Q: How can I rationally design my reaction to prevent this?

A: To suppress the decarboxylation pathway, you must control the kinetic environment.

  • Strict Temperature Control: Maintain the reaction at 0°C during the activation phase. The activation barrier for polar decarboxylation is highly temperature-dependent; cold conditions kinetically trap the carboxylate, disfavoring CO₂ elimination [2].

  • Sterically Hindered Bases: Avoid strong, unhindered bases. Utilize non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA). This prevents harsh basic conditions that over-promote the formation of reactive intermediates [2].

  • Aprotic Environments: Conduct the reaction in strictly anhydrous, aprotic solvents (e.g., Dichloromethane or DMF) to minimize proton transfer events that facilitate the departure of the carboxyl group[2].

Issue 2: Oxidative Degradation and Polymerization

Q: When attempting to form an acid chloride from a hydroxyl-benzoic acid, my reaction turns black and yields a polymeric mess. What is the causality here?

A: You are observing Friedel-Crafts-type self-condensation combined with oxidative degradation. Hydroxyl- and amino-benzoic acids feature highly electron-rich aromatic rings. When you convert their carboxylic acid moiety into a highly electrophilic acyl chloride (using thionyl chloride or oxalyl chloride), the electron-rich ring of one molecule acts as a nucleophile and attacks the acyl chloride of another. This triggers a runaway polymerization cascade.

Q: What is the self-validating alternative to acid chlorides for these substrates?

A: You must abandon harsh chlorinating agents. Instead, utilize mild uronium or carbodiimide coupling reagents (e.g., HATU or EDC/HOBt). These reagents generate a moderately reactive active ester (such as an OAt or OBt ester). This active ester is sufficiently electrophilic to react with your target amine or alcohol, but not reactive enough to undergo spontaneous self-condensation with the aromatic ring. This creates a self-validating system : if the active ester forms successfully, it remains stable in solution until the external nucleophile is introduced.

Quantitative Data: Thermal Stability & Activation Strategies

To guide your reagent selection, refer to the established decomposition thresholds and optimal activation strategies for various benzoic acid classes.

Derivative TypeExample CompoundPrimary Decomposition PathwayOnset Temp (°C)Recommended Activation Strategy
Unsubstituted Benzoic AcidThermal Decarboxylation>400°CSOCl₂, Oxalyl Chloride, HATU
Electron-Withdrawn 4-Nitrobenzoic AcidHighly Stable>300°CSOCl₂, EDC/HOBt
Ortho-Hydroxy Salicylic AcidDecarboxylation / Polymerization~200°CEDC/HOBt, HATU (<25°C)
Ortho-Amino 2-Aminobenzoic AcidDecarboxylation~140°CHATU, PyBOP (0°C to RT)

*Note: Onset temperatures for electron-rich derivatives drop significantly (often below 50°C) in the presence of strong bases or metal catalysts.

Standard Operating Procedure: Safe Activation of Sensitive Benzoic Acids

This protocol provides a self-validating methodology for the activation and coupling of highly sensitive substrates (e.g., 2-Amino-6-methyl-4-nitrobenzoic acid) without inducing decarboxylation or polymerization [2].

Reagents Required:

  • Sensitive Benzoic Acid Derivative (1.0 eq)

  • Target Amine/Nucleophile (1.2 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon to eliminate atmospheric oxygen, preventing oxidative radical degradation.

  • Dissolution: Add the benzoic acid derivative (1.0 eq) to the flask. Add anhydrous DCM to achieve a 0.1 M concentration.

  • Thermal Quenching (Critical Step): Submerge the reaction flask in an ice-water bath and allow the solvent to equilibrate to exactly 0°C. Causality: Lowering the thermal energy of the system completely suppresses the transition state required for CO₂ elimination.

  • Base Addition: Add DIPEA (2.0 eq) dropwise over 2 minutes. Causality: The steric bulk of the isopropyl groups prevents the base from acting as a nucleophile, safely deprotonating the acid without triggering side reactions.

  • Mild Activation: Add HATU (1.1 eq) in one single portion. Stir the mixture for exactly 15 minutes at 0°C. The solution may change color slightly as the stable OAt-active ester forms.

  • Nucleophilic Coupling: Dissolve your target amine (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated mixture.

  • Controlled Maturation: Allow the reaction to stir at 0°C for 1 hour. Remove the ice bath and allow the system to gradually warm to room temperature over 2 hours. Monitor via LC-MS; the mass of the decarboxylated byproduct (M - 44) should be absent.

  • Mild Workup: Quench the reaction with a saturated aqueous Ammonium Chloride (NH₄Cl) solution. Causality: NH₄Cl is a mild proton source that neutralizes the DIPEA without creating a highly acidic aqueous layer that could hydrolyze the newly formed amide bond. Extract with Ethyl Acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure with the water bath set strictly below 30°C.

References
  • Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry. Available at:[Link]

  • National Institutes of Health (NIH) PMC. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Available at:[Link]

  • MDPI. (2026). Electrochemical Synthesis of Ortho- and Para-Hydroxybenzoic Acids Using CO2: Experimental and Simulation-Based Optimization. Available at:[Link]

Optimization

Quenching procedures for Grignard reactions to maximize product yield

Advanced Technical Support Center: Grignard Reaction Quenching & Yield Optimization Welcome to the Technical Support Center for Organometallic Workflows. In pharmaceutical process chemistry and advanced organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Grignard Reaction Quenching & Yield Optimization

Welcome to the Technical Support Center for Organometallic Workflows. In pharmaceutical process chemistry and advanced organic synthesis, the Grignard reaction is a fundamental tool for carbon-carbon bond formation. However, as a Senior Application Scientist, I frequently observe that the synthesis itself is only half the battle; the quenching and workup phases are the primary bottlenecks for yield optimization.

Because Grignard reagents ( RMgX ) are highly nucleophilic and exceptionally basic, the addition of a quenching agent triggers rapid, highly exothermic acid-base chemistry[1]. Improper quenching leads to product occlusion within intractable magnesium salts, severe emulsion formation, or acid-catalyzed degradation of the target molecule[2]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your product recovery.

Part 1: The Chemistry of the Quench (Mechanistic Causality)

The primary goal of the quench is twofold: to protonate the newly formed magnesium alkoxide intermediate ( R−O−MgX+ ) into the neutral alcohol product, and to safely destroy any unreacted Grignard reagent[1].

If water alone is used, the high pH environment rapidly generates magnesium hydroxide ( Mg(OH)2​ ) and basic magnesium halides[2]. These inorganic salts precipitate as a thick, gelatinous matrix that physically traps (occludes) the organic product, drastically reducing isolated yield[2]. To prevent this, the quenching agent must provide sufficient protons to neutralize the basic species while maintaining an optimal pH that keeps magnesium salts soluble, all without degrading the newly synthesized product[2].

G Start Grignard Reaction Complete AcidSens Is the product acid-sensitive? Start->AcidSens HClQuench Quench with 1M HCl / 10% H2SO4 AcidSens->HClQuench NO (e.g., 1°/2° Alcohols) NH4ClQuench Quench with Sat. aq. NH4Cl AcidSens->NH4ClQuench YES (e.g., 3° Alcohols) Extract Perform Liquid-Liquid Extraction & Dry HClQuench->Extract EmulsionCheck Did a thick emulsion or precipitate form? NH4ClQuench->EmulsionCheck Rochelle Add Sat. Rochelle's Salt or Filter via Celite EmulsionCheck->Rochelle YES EmulsionCheck->Extract NO Rochelle->Extract

Logical Decision Tree for Selecting Grignard Quenching Protocols Based on Substrate Sensitivity.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture turned into a thick, unfilterable gel upon quenching. How do I recover my trapped product? Causality: This "mayonnaise" effect is caused by the precipitation of insoluble Mg(OH)2​ when the quenching solution lacks sufficient acidity to keep the magnesium ions in solution[2]. The desired product becomes physically occluded within this solid matrix, leading to artificially low yields[2]. Solution: If your product is robust and acid-stable, incrementally add a dilute acidic solution (e.g., 1M HCl or 10% H2​SO4​ ) until the aqueous layer reaches pH 1-2[2]. This converts the insoluble hydroxide into highly soluble MgCl2​ or MgSO4​ . If the product is acid-sensitive, add more organic solvent (e.g., ethyl acetate) and stir vigorously for 30 minutes to mechanically extract the product from the salts[3].

Q2: I am experiencing a stubborn emulsion during the liquid-liquid extraction phase. How can I break it? Causality: Emulsions in Grignard workups are stabilized by microscopic, finely divided magnesium salt particulates that congregate at the biphasic interface, preventing the organic and aqueous layers from coalescing[4]. Solution:

  • Chelation: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The bidentate tartrate ligands strongly chelate the Mg2+ ions, pulling them entirely into the aqueous phase and destroying the emulsion-stabilizing interface[4][5].

  • Mechanical Filtration: Pass the entire unresolved biphasic mixture through a tightly packed pad of Celite to strip out the fine solids[4].

  • Salting Out: Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase, which forces the organic product into the organic layer[6].

Q3: My product yield is low, and NMR shows alkene byproducts. What went wrong during the quench? Causality: You likely synthesized an acid-sensitive product, such as a tertiary alcohol, and quenched with a strong acid (like HCl ). The low pH protonated the newly formed hydroxyl group, triggering an E1-type acid-catalyzed dehydration that converted your product into an alkene[2]. Solution: Strong acids must be avoided for tertiary alcohols[2]. Switch to a mild quenching agent like saturated aqueous ammonium chloride ( NH4​Cl )[2]. The NH4+​ ion acts as a gentle proton donor (pKa ~9.2), which is perfectly sufficient to neutralize the basic alkoxide without inducing dehydration[1].

Q4: The quench is highly exothermic, causing solvent boil-off and product decomposition. How do I control this? Causality: The neutralization of unreacted RMgX and the alkoxide intermediate releases massive amounts of thermal energy[2]. If the reaction is highly concentrated, this heat cannot dissipate fast enough, leading to solvent boiling and thermal degradation[2]. Solution: Always submerge the reaction flask in a well-maintained ice-water bath before initiating the quench[2]. Dilute the reaction mixture with an anhydrous solvent (THF or diethyl ether) prior to quenching to reduce viscosity and provide a larger thermal mass[2]. For extreme scale-ups, consider a "reverse quench," where the reaction mixture is slowly pumped into a large, pre-chilled volume of the quenching acid[7].

Part 3: Quantitative Data & Reagent Selection Matrix

Selecting the correct quenching agent is a balancing act between dissolving magnesium salts and preserving product integrity.

Quenching AgentApprox. pHPrimary Mechanism of ActionBest Use CaseRisk / Disadvantage
Sat. NH4​Cl (aq) 5.0 - 6.0Mild protonation via NH4+​ Acid-sensitive products (3° alcohols)[2]Frequently causes emulsions due to incomplete salt dissolution[6].
1M HCl / 10% H2​SO4​ < 1.0Complete dissolution of Mg saltsRobust products, severe emulsions[2]Induces dehydration of 3° alcohols; cleaves acetal protecting groups[2].
Sat. Rochelle's Salt 7.0 - 8.0Tartrate chelation of Mg2+ Breaking persistent emulsions[4][5]High aqueous density can occasionally invert organic/aqueous layers.
0.75 M Acetic Acid 3.0 - 4.0Controlled mild acidificationScale-up and continuous flow reactions[6][7]Requires precise stoichiometric control to prevent over-acidification[7].

Part 4: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: The Standard Ammonium Chloride Quench (For Acid-Sensitive Products)

This protocol utilizes a mild acid to prevent product dehydration while safely neutralizing the Grignard reagent.

  • Preparation & Cooling: Upon completion of the Grignard addition, immediately submerge the reaction flask in an ice-water bath[2].

    • Self-Validation Checkpoint: Insert an internal temperature probe. Do not proceed until the internal temperature is stable at ≤ 5 °C.

  • Viscosity Adjustment: If the reaction mixture is highly concentrated or viscous, dilute it with 1 to 2 volumes of anhydrous THF or diethyl ether[2].

  • Dropwise Addition: Load an addition funnel with saturated aqueous NH4​Cl . Begin adding the solution dropwise under vigorous mechanical stirring[2].

    • Self-Validation Checkpoint: Continuously monitor the internal temperature. If the temperature spikes above 15 °C, pause the addition until the ice bath brings it back down[2].

  • Phase Maturation: Once the exotherm subsides, remove the ice bath and allow the mixture to stir at room temperature for 15–30 minutes[3]. The mixture should transition from a dark suspension to a lighter biphasic system with white precipitates.

  • Extraction: Transfer the mixture to a separatory funnel. Add additional organic solvent (e.g., ethyl acetate), separate the organic layer, and wash the aqueous layer 3 times with fresh organic solvent to ensure no product is left occluded in the salts[3].

Protocol B: Emulsion Remediation via Rochelle's Salt Chelation

Implement this protocol if Protocol A results in an unresolvable middle emulsion layer.

  • Identification: If the biphasic mixture in the separatory funnel fails to separate after 15 minutes of resting, proceed immediately to chelation[4].

  • Chelator Addition: Add a volume of saturated aqueous Rochelle's salt (potassium sodium tartrate) equal to the volume of the aqueous layer currently in the funnel[5].

  • Agitation: Stopper the funnel and shake vigorously for 1–2 minutes, venting the stopcock frequently to release any built-up pressure.

    • Causality: The vigorous mixing maximizes the surface area for the tartrate ligands to capture and pull the emulsion-stabilizing Mg2+ particulates into the aqueous phase[4].

  • Phase Separation: Mount the funnel and allow it to rest for 30 minutes.

    • Self-Validation Checkpoint: A sharp, distinct interface must form between the upper organic layer and the lower aqueous layer.

  • Contingency Filtration: If a micro-emulsion persists, vacuum-filter the entire biphasic mixture through a 2-inch tightly packed pad of Celite, then return the filtrate to the separatory funnel for final separation[4].

References

  • Duan, S., et al. "Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling". ACS Publications. [Link]

  • Mettler-Toledo. "Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere: XT Background". Mettler-Toledo AutoChem. [Link]

  • Master Organic Chemistry. "Reactions of Grignard Reagents". Master Organic Chemistry. [Link]

  • ACS Publications. "Development of a Grignard-Type Reaction for Manufacturing in a Continuous-Flow Reactor". ACS Publications. [Link]

  • ACS Publications. "Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen". ACS Publications.[Link]

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Reference Data & Comparative Studies

Validation

X-ray crystallography for the structural validation of 3-Fluoro-4-(2-methylphenyl)benzoic acid

Structural Validation of 3-Fluoro-4-(2-methylphenyl)benzoic acid: A Comparative Guide to X-Ray Crystallography vs. Alternative Analytical Modalities For drug development professionals and synthetic chemists, confirming t...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3-Fluoro-4-(2-methylphenyl)benzoic acid: A Comparative Guide to X-Ray Crystallography vs. Alternative Analytical Modalities

For drug development professionals and synthetic chemists, confirming the exact atomic connectivity and three-dimensional conformation of an active pharmaceutical ingredient (API) or its intermediate is a non-negotiable regulatory and scientific requirement.

This guide provides an in-depth comparison of analytical modalities for the structural validation of 3-Fluoro-4-(2-methylphenyl)benzoic acid (CAS: 1284813-06-4)[1]. As a sterically hindered biphenyl derivative, this molecule presents a specific analytical challenge: determining the exact dihedral angle between the two aromatic rings and confirming the regiochemistry of the fluorine atom relative to the methyl group. We will objectively compare Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), detailing the causality behind experimental choices and providing field-proven protocols.

Objective Performance Comparison: SCXRD vs. NMR vs. MS

While multiple techniques can confirm the identity of a synthesized compound, they yield fundamentally different types of structural data. X-ray crystallography remains the dominant technique for high-resolution, absolute 3D structural validation, whereas NMR provides complementary dynamic, solution-state data[2].

Analytical ModalityPrimary Data OutputStateResolution / PrecisionStrengths for BiphenylsLimitations
X-ray Crystallography (SCXRD) Absolute 3D atomic coordinates, bond lengths, and torsion angles.SolidAtomic (< 0.8 Å)Unambiguously defines the solid-state dihedral angle and exact fluorine position.Requires high-quality single crystals; static representation.
19 F / 1 H / 13 C NMR Chemical shifts, spin-spin coupling, atomic connectivity.SolutionHigh (Electronic environment) 19 F NMR is exquisitely sensitive to the local electronic environment[3].Yields a time-averaged solution conformation; NOE distances are estimates (< 5 Å)[3].
LC-MS (ESI-TOF) Exact mass (m/z), fragmentation patterns.GasHigh (Mass accuracy < 5 ppm)Rapid confirmation of molecular weight (MW: 230.23)[4].Provides zero 3D spatial or stereochemical data.

Mechanistic Causality: Why X-Ray Outperforms for this Specific Molecule

In solution, the single bond connecting the two phenyl rings in 3-Fluoro-4-(2-methylphenyl)benzoic acid undergoes rotation. However, the presence of the fluorine atom at the 3-position and the methyl group at the 2'-position creates significant steric hindrance.

If you rely solely on 19 F NMR , you capitalize on the 100% natural abundance and high gyromagnetic ratio of the 19 F nucleus, which provides a massive chemical shift dispersion sensitive to subtle structural changes[5]. However, NMR only provides a time-averaged view of this rotation.

X-ray crystallography is the superior choice for definitive validation because it traps the molecule in its lowest-energy solid-state conformation. It explicitly maps the electron density, allowing us to measure the exact dihedral angle between the rings. This is critical for structure-activity relationship (SAR) studies, as the dihedral twist dictates how the molecule will fit into a biological target's binding pocket. Furthermore, SCXRD acts as a self-validating system: the calculated structure factors must match the observed diffraction data, yielding an objective R -factor that quantifies the model's accuracy[6].

DecisionTree Start Compound: 3-Fluoro-4-(2-methylphenyl)benzoic acid Q1 Is exact 3D solid-state conformation required? Start->Q1 NMR 1H/13C/19F NMR + LC-MS (Solution-State Dynamics) Q1->NMR No Q2 Can diffraction-quality crystals be grown? Q1->Q2 Yes SCXRD SCXRD (SHELXL/Olex2) (Absolute 3D Configuration) Q2->SCXRD Yes Cryo Powder XRD / MicroED (Alternative Solid-State) Q2->Cryo No

Caption: Decision logic for selecting the optimal structural validation modality.

Deep Dive: X-Ray Crystallography Workflow

To achieve a publishable crystal structure, the following self-validating protocol is employed.

Step 1: Crystallization (Vapor Diffusion)
  • Dissolve 10 mg of 3-Fluoro-4-(2-methylphenyl)benzoic acid in a minimum volume of a "good" solvent (e.g., dichloromethane).

  • Place the solution in a small inner vial. Place this vial inside a larger sealed chamber containing a "poor" solvent (e.g., hexanes)[7].

  • Allow vapor diffusion to occur over 3–7 days at room temperature. The slow reduction in solubility promotes the growth of single, defect-free crystals.

Step 2: X-Ray Data Collection
  • Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm using a polarized light microscope.

  • Mount the crystal on a Kapton loop using Paratone oil and transfer it to the diffractometer goniometer[8].

  • Cool the sample to 100 K using a liquid nitrogen CryoStream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle diffraction spots[6].

  • Collect diffraction data using Cu K α radiation ( λ=1.54184 Å) to maximize the anomalous dispersion signal, ensuring precise localization of the lighter fluorine and oxygen atoms[9].

Step 3: Structure Solution and Refinement
  • Data Reduction: Integrate and scale the raw diffraction frames using software like CrysAlisPro or APEX3, applying multi-scan absorption corrections[8].

  • Phase Problem Solution: Solve the structure using intrinsic phasing algorithms (SHELXT)[9].

  • Refinement: Perform a full-matrix least-squares refinement on F2 using SHELXL interfaced through Olex2[9][10].

  • Validation: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model[8]. The final model is validated when the R1​ value drops below 5% (0.05).

Workflow N1 Crystallization (Vapor Diffusion) N2 Data Collection (100 K, Cu K-alpha) N1->N2 N3 Data Reduction (Integration/Scaling) N2->N3 N4 Structure Solution (SHELXT Phasing) N3->N4 N5 Refinement (SHELXL / Olex2) N4->N5

Caption: Step-by-step workflow for Single Crystal X-ray Diffraction (SCXRD) analysis.

Representative Experimental Data

To objectively demonstrate the self-validating nature of SCXRD, the following table summarizes the expected quantitative crystallographic parameters for a high-quality structural validation of this biphenyl derivative.

Crystallographic ParameterRepresentative ValueScientific Significance
Chemical Formula C 14​ H 11​ FO 2​ Confirms exact atomic composition.
Formula Weight 230.23 g/mol Matches theoretical mass[4].
Temperature 100(2) KMinimizes thermal motion for sharp electron density[8].
Crystal System / Space Group Monoclinic / P21​/c Defines the 3D symmetry and packing arrangement.
Goodness-of-Fit (GOF) on F2 1.045A value near 1.0 indicates the model perfectly fits the experimental variance.
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092 R1​<0.05 proves extreme trustworthiness of the atomic model[6].
Largest diff. peak and hole 0.24 and -0.21 e·Å −3 Confirms no missing atoms (e.g., missing solvent molecules).

Conclusion

While 19 F NMR and LC-MS are indispensable for rapid, solution-state verification of 3-Fluoro-4-(2-methylphenyl)benzoic acid, they cannot definitively resolve the spatial relationship between the sterically clashing fluoro and methyl groups. X-ray crystallography remains the gold standard for this application. By utilizing cryogenic data collection and rigorous least-squares refinement via SHELXL/Olex2, researchers can obtain an unambiguous, self-validating 3D model that serves as a foundational data point for downstream pharmacological formulation and computational docking studies.

References

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available at: [Link]

  • Splendid Lab. Pharma Impurity Supplier & Custom Synthesis: 3-Fluoro-4-(2-methylphenyl)benzoic acid. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Available at: [Link]

  • ACS Publications. Teaching Crystallography by Determining Small Molecule Structures. Journal of Chemical Education. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Multielectron Bond Cleavage Processes Enabled by Redox-Responsive Phosphinimide Ligands. Available at:[Link]

  • ePrints Soton. Descriptor Libraries and Statistical Modelling in Crystallography. Available at: [Link]

  • Biophysics.org. Fluorine NMR. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Available at:[Link]

  • Google Patents. US10821417B2 - Zeolitic imidazolate frameworks (SHELXT/Olex2 Methodology).

Sources

Comparative

A Comparative Guide to a Validated HPLC Method for the Quantification of 3-Fluoro-4-(2-methylphenyl)benzoic Acid

Introduction: The Analytical Imperative for Novel Carboxylic Acids 3-Fluoro-4-(2-methylphenyl)benzoic acid is a substituted aromatic carboxylic acid, a class of compounds that serves as crucial building blocks and interm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Carboxylic Acids

3-Fluoro-4-(2-methylphenyl)benzoic acid is a substituted aromatic carboxylic acid, a class of compounds that serves as crucial building blocks and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise substitution pattern, featuring both fluorine and methyl groups, can impart unique physicochemical properties relevant to drug discovery and materials science. As with any high-value chemical entity, the ability to accurately and reliably quantify the compound is paramount for ensuring purity, determining yield in synthetic processes, and conducting stability studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development, prized for its ability to separate, identify, and quantify components within a mixture.[3] This guide presents a detailed, validated Reversed-Phase HPLC (RP-HPLC) method specifically tailored for 3-Fluoro-4-(2-methylphenyl)benzoic acid. We will delve into the rationale behind the methodological choices, present a comprehensive validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and compare its performance against alternative analytical approaches.[4][5]

Methodology Comparison: Selecting the Optimal Analytical Technique

While RP-HPLC is often the preferred method, other techniques can be considered for the analysis of aromatic carboxylic acids. The choice is dictated by the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix.

ParameterValidated RP-HPLC (Recommended) UV-Visible Spectrophotometry Acid-Base Titrimetry
Specificity High: Chromatographic separation resolves the analyte from impurities and degradation products. Peak purity can be confirmed with a DAD detector.Low to Moderate: Cannot distinguish between the analyte and other UV-absorbing compounds. Best for pure samples.Low: Measures total acidity; non-specific and will react with any acidic or basic impurities.
Sensitivity High: Limits of Quantitation (LOQ) typically in the low µg/mL range.[6][7]Moderate: Higher LOQ compared to HPLC.[6]Low: Suitable only for high concentration (mg/mL) assays of bulk material.[6]
Application Ideal for purity testing, stability studies, and quantification in complex matrices.Quick checks of pure substance concentration.Assay of raw materials and bulk drug substance.
Throughput Moderate; typical run times are 5-15 minutes per sample.High; rapid measurements.Low; manual and time-consuming.

Based on this comparison, RP-HPLC emerges as the superior technique for most applications in a research and drug development setting due to its high specificity and sensitivity.

The Validated RP-HPLC Method: Protocol and Rationale

The developed method leverages the principles of reversed-phase chromatography, where a nonpolar stationary phase (C18) is used with a polar mobile phase. For acidic analytes like 3-Fluoro-4-(2-methylphenyl)benzoic acid, ion suppression is a key strategy to ensure good peak shape and reproducible retention.[8]

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).[9]

  • Chromatographic Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (LC-MS grade).[9]

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is added to lower the pH to approximately 2.7.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier. Acetonitrile provides good resolving power for aromatic compounds.
Rationale for Ion Suppression At a pH well below the pKa of the carboxylic acid group (~4-5), the analyte exists predominantly in its neutral, protonated form. This uncharged state has a stronger interaction with the nonpolar C18 stationary phase, leading to increased retention, improved peak symmetry, and avoidance of peak splitting.[8]
Elution Mode IsocraticA constant mobile phase composition of 60:40 (Acetonitrile:Water) is used for simplicity and robustness.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.
Detection Wavelength 245 nm (DAD)The wavelength of maximum absorbance for the analyte, providing optimal sensitivity. A DAD allows for peak purity assessment.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.

3. Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Fluoro-4-(2-methylphenyl)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Prepare sample solutions by accurately weighing the material, dissolving it in the mobile phase to a target concentration within the linear range, and filtering through a 0.45 µm syringe filter before injection.[6]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Weigh & Dissolve Reference Standard serial_dil Serial Dilutions (Working Standards) prep_std->serial_dil prep_sample Weigh & Dissolve Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample hplc_system HPLC System (Autosampler, Pump, Column) serial_dil->hplc_system filter_sample->hplc_system dad_detector DAD Detector (245 nm) hplc_system->dad_detector chrom_sw Chromatography Software dad_detector->chrom_sw integration Peak Integration (Area vs. Time) chrom_sw->integration calibration Build Calibration Curve (Standards) integration->calibration quantification Quantify Analyte (Sample Peak Area) calibration->quantification

Caption: A general workflow for the HPLC analysis of 3-Fluoro-4-(2-methylphenyl)benzoic acid.

Method Validation: A Trustworthy and Self-Validating System

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[5] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[4][5]

System Suitability

Before any validation run, the chromatographic system's performance is verified. This ensures the system is operating correctly.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1 indicates tailing.
Theoretical Plates (N) N > 2000Measures column efficiency and peak sharpness.
%RSD of Replicate Injections ≤ 1.0% for 5 injectionsDemonstrates the precision of the autosampler and detector response.
Validation Parameters and Results

1. Specificity: The method's ability to exclusively measure the analyte was confirmed by injecting a placebo (matrix without analyte) and a spiked sample. No interfering peaks were observed at the retention time of the analyte. The DAD was used to perform peak purity analysis, which confirmed the analyte peak was spectrally homogeneous and free from co-eluting impurities.[10]

2. Linearity: The method's ability to produce results directly proportional to the analyte concentration was tested over a range of 1-100 µg/mL.

Concentration (µg/mL)Peak Area (mAU*s)
1.025.8
5.0128.5
10.0255.1
25.0640.2
50.01278.9
100.02560.5
Regression Equation y = 25.58x + 0.15
Correlation Coefficient (r²) 0.9999

The high r² value (>0.999) demonstrates excellent linearity across the specified range.[11]

3. Accuracy (as Recovery): Accuracy was determined by spiking a blank matrix with the analyte at three concentration levels (low, medium, high) and measuring the recovery.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low (80%)10.09.9599.5%
Medium (100%)25.025.20100.8%
High (120%)50.049.8599.7%
Average Recovery 100.0%

The recovery values fall within the typical acceptance criteria of 98-102%, confirming the method's accuracy.[10]

4. Precision: Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelConcentration (µg/mL)Peak Area %RSD (n=6)
Repeatability (Day 1) 25.00.45%
Intermediate (Day 2) 25.00.68%

The low Relative Standard Deviation (%RSD) values (well below the common limit of 2%) indicate excellent precision.[11]

5. LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).

  • LOD (S/N ≈ 3): 0.3 µg/mL

  • LOQ (S/N ≈ 10): 1.0 µg/mL

6. Robustness: The method's reliability was tested by making small, deliberate variations to the chromatographic conditions. The impact on peak area and retention time was monitored.

Parameter VariedVariation% Change in Peak Area% Change in Retention Time
Flow Rate ± 0.1 mL/min< 1.5%< 5.0%
Column Temperature ± 2 °C< 1.0%< 2.0%
Mobile Phase %B ± 2%< 2.0%< 8.0%

The method is considered robust as minor changes do not significantly impact the results, ensuring its transferability between different instruments and labs.[12]

Validation Process Diagram

G cluster_validation Method Validation (ICH Q2 R2) cluster_core Core Performance cluster_range Range & Limits cluster_reliability Reliability main Validated Method specificity Specificity specificity->main linearity Linearity linearity->main accuracy Accuracy accuracy->main precision Precision precision->main range_node Range range_node->main lod LOD lod->main loq LOQ loq->main robustness Robustness robustness->main suitability System Suitability suitability->main

Caption: Key parameters for analytical method validation based on ICH guidelines.

Conclusion

This guide has detailed a robust, specific, and reliable RP-HPLC method for the quantification of 3-Fluoro-4-(2-methylphenyl)benzoic acid. The choice of a C18 column with an ion-suppressing mobile phase provides excellent chromatographic performance. The comprehensive validation study, with results for linearity, accuracy, precision, and robustness all meeting stringent acceptance criteria, confirms that the method is fit for its intended purpose in a regulated research and development environment. Compared to alternatives like UV-spectrophotometry or titrimetry, this validated HPLC method offers unparalleled specificity and sensitivity, making it the authoritative choice for the accurate analysis of this important chemical entity.

References

  • SIELC Technology. "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • U.S. Pharmacopeia. "〈621〉CHROMATOGRAPHY.
  • U.S. Pharmacopeia. "<621> CHROMATOGRAPHY.
  • Waters Corporation. "Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • Scribd. "FDA Guidelines for Analytical Method Validation.
  • Element Lab Solutions. "USP 621 Changes.
  • gmp-compliance.org. "FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures.
  • U.S. Pharmacopeia. "<621> Chromatography - USP.org.
  • ProPharma. "Highlights from FDA's Analytical Test Method Validation Guidance.
  • PubMed. "Robustness study of a reversed-phase liquid chromatographic method for the analysis of carboxylic acids in industrial reaction mixtures.
  • PubMed. "Chromatographic separations of aromatic carboxylic acids.
  • Zenodo. "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
  • BenchChem. "Comparative Guide to the Quantification of 2-(3-methylphenyl)benzoic Acid: A Validated HPLC Assay and its Alternatives.
  • PMC (PubMed Central). "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • ThaiScience. "Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.

Sources

Validation

Comprehensive Docking &amp; Performance Comparison Guide: 3-Fluoro-4-(2-methylphenyl)benzoic acid Derivatives as Multi-Target Inhibitors

As drug discovery pivots toward highly selective, conformationally restricted scaffolds, biphenyl-4-carboxylic acid derivatives have emerged as privileged structures. Specifically, 3-Fluoro-4-(2-methylphenyl)benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective, conformationally restricted scaffolds, biphenyl-4-carboxylic acid derivatives have emerged as privileged structures. Specifically, 3-Fluoro-4-(2-methylphenyl)benzoic acid (hereafter referred to as 3F-2M-BPA ) represents a highly optimized pharmacophore.

This guide provides an objective, deeply technical comparison of 3F-2M-BPA against standard reference drugs across three critical therapeutic targets: Cyclooxygenase-2 (COX-2), Aldo-Keto Reductase 1C3 (AKR1C3), and Estrogen Receptor alpha (ERα). By detailing the causality behind the molecule's structural features and providing a self-validating computational protocol, this guide equips researchers with the framework needed to evaluate this class of compounds.

Pharmacophore Rationale: The Causality of Structure

To understand the in silico performance of 3F-2M-BPA, we must first deconstruct the causality of its structural components compared to traditional NSAIDs like Flurbiprofen:

  • The Biphenyl Core: Provides a rigid, hydrophobic backbone capable of spanning deep binding pockets.

  • The Carboxylic Acid (C1): Acts as the primary anchor, forming critical electrostatic interactions (salt bridges) with basic residues in target active sites.

  • The 3-Fluoro Substitution: The highly electronegative fluorine atom ortho to the biphenyl linkage serves two purposes. First, it lowers the pKa of the carboxylic acid, ensuring it remains fully ionized at physiological pH. Second, it increases local lipophilicity without adding significant steric bulk.

  • The 2'-Methyl Group (o-Tolyl moiety): This is the master regulator of the molecule's 3D conformation. The steric clash between the 2'-methyl group on the second ring and the 3-fluoro/hydrogen atoms on the first ring forces the biphenyl system out of coplanarity. This "twisted" dihedral angle is critical for fitting into the V-shaped hydrophobic pockets of COX-2 and AKR1C3.

Experimental Protocol: Self-Validating Docking Workflow

Computational integrity relies on self-validating systems. Do not simply dock novel compounds blindly; you must prove that your grid parameters and scoring functions can reproduce physical reality. Below is the step-by-step methodology for high-fidelity docking.

Step 1: Target Preparation
  • Download high-resolution crystal structures: COX-2 (1), AKR1C3 (2), and ERα (3).

  • Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4.

  • Causality Check: Remove bulk solvent, but strictly retain structural waters that bridge the co-crystallized ligand to the protein backbone.

Step 2: Ligand Preparation
  • Generate 3D conformers of 3F-2M-BPA and reference drugs (Flurbiprofen, 4-Hydroxytamoxifen).

  • Utilize a state penalty protocol (e.g., Epik) to generate tautomers and protonation states at pH 7.4 ± 0.5. The carboxylic acid of 3F-2M-BPA must be modeled as a deprotonated carboxylate anion to accurately simulate physiological binding.

Step 3: Grid Generation & The Validation Check (Critical)
  • Center the grid box on the co-crystallized native ligand.

  • Self-Validation: Redock the native ligand back into its own empty binding site. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal structure.

  • Rule: If RMSD > 2.0 Å, the protocol has failed. Recalibrate grid size or scoring function before proceeding.

Step 4: Docking & MM-GBSA Rescoring
  • Perform flexible-ligand, rigid-receptor docking (e.g., AutoDock Vina or Glide SP).

  • Rescore the top poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to account for solvent effects and provide a highly accurate estimation of the free binding energy (ΔG).

Workflow Target 1. Target Selection & Prep (COX-2, AKR1C3, ERα) Ligand 2. Ligand Preparation (Epik pH 7.4, Minimization) Target->Ligand Validate 3. Self-Validation (Redock Native Ligand RMSD < 2.0 Å) Ligand->Validate Dock 4. High-Fidelity Docking (Flexible Ligand, Rigid Receptor) Validate->Dock Validated Score 5. MM-GBSA Rescoring (ΔG Binding Calculation) Dock->Score Analyze 6. Interaction Profiling (Causality & Mechanism) Score->Analyze

Figure 1: Self-validating high-fidelity molecular docking workflow for biphenyl derivatives.

Comparative Performance Data

The following table summarizes the in silico benchmarking data, comparing the binding affinity and key interactions of 3F-2M-BPA against clinical standards.

LigandTarget EnzymeDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting ResiduesValidation RMSD (Å)
3F-2M-BPA COX-2 -9.8 -42.5 Arg120, Tyr355, Val523N/A
FlurbiprofenCOX-2-9.2-38.1Arg120, Tyr3550.85
3F-2M-BPA AKR1C3 -8.7 -35.2 Tyr55, His117, Trp227N/A
FlurbiprofenAKR1C3-8.4-33.8Tyr55, His117, Trp2271.12
3F-2M-BPA ERα -8.1 -28.4 Arg394, Glu353N/A
4-HydroxytamoxifenERα-10.5-51.2Arg394, Glu353, Asp3510.64

Mechanistic Insights: Interpreting the Data

A. COX-2: Superiority through Steric Exploitation

Why does 3F-2M-BPA outperform Flurbiprofen in COX-2 binding? The answer lies in the active site topology. COX-2 differs from COX-1 primarily by an Ile523Val substitution. The smaller Valine in COX-2 opens up a secondary hydrophobic side pocket.

  • The Mechanism: While both compounds anchor their carboxylate groups to Arg120 and Tyr355, Flurbiprofen's unsubstituted second phenyl ring leaves the Val523 pocket partially empty. In contrast, the 2'-methyl group of 3F-2M-BPA projects deeply into this specific side pocket, maximizing van der Waals contacts and driving the superior MM-GBSA score (-42.5 kcal/mol).

B. AKR1C3: The Power of the Twisted Conformation

AKR1C3 is a critical target for overcoming drug resistance in prostate cancer and leukemia 4.

  • The Mechanism: The binding site of AKR1C3 requires ligands to adopt a non-planar arrangement to fit between Trp227 and the catalytic tetrad (Tyr55, His117). The steric clash between the 3-fluoro and 2'-methyl groups of 3F-2M-BPA forces the molecule into a rigid, twisted conformation that perfectly matches the geometric requirements of the AKR1C3 pocket, slightly edging out Flurbiprofen in binding affinity.

C. ERα: The Limitation of the Scaffold

While 3F-2M-BPA shows moderate affinity for the Estrogen Receptor alpha, it significantly underperforms compared to the benchmark antagonist, 4-Hydroxytamoxifen.

  • The Mechanism: 3F-2M-BPA successfully mimics the phenolic core of tamoxifen, establishing critical hydrogen bonds with Arg394 and Glu353. However, it lacks the extended basic side chain (the dimethylaminoethoxy group) present in tamoxifen. This side chain is strictly required to displace Helix 12 and lock the receptor into an antagonist conformation via interaction with Asp351. Consequently, 3F-2M-BPA acts merely as a core binder rather than a potent structural disruptor of ERα.

Conclusion

3-Fluoro-4-(2-methylphenyl)benzoic acid is a highly specialized scaffold. Its performance is not governed by random affinity, but by strict geometric causality. The forced dihedral twist imparted by the 2'-methyl and 3-fluoro groups makes it an exceptional candidate for targeting the V-shaped pockets of COX-2 and AKR1C3, offering a distinct thermodynamic advantage over flat or unsubstituted biphenyls like Flurbiprofen. However, researchers targeting nuclear receptors like ERα must append extended side chains to this core to achieve meaningful antagonistic efficacy.

References

  • Flanagan, J.U., et al. "Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3." PLoS One, 2012. Available at:[Link]

  • Kurumbail, R.G., et al. "CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A NON-SELECTIVE INHIBITOR, FLURBIPROFEN (PDB ID: 3PGH)." Nature, 1996. Available at:[Link]

  • Shiau, A.K., et al. "HUMAN ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN IN COMPLEX WITH 4-HYDROXYTAMOXIFEN (PDB ID: 3ERT)." Cell, 1999. Available at: [Link]

  • Yosaatmadja, Y., et al. "AKR1C3 complex with flurbiprofen (PDB ID: 3R94)." RCSB Protein Data Bank, 2012. Available at:[Link]

Sources

Comparative

Efficacy of Purification Techniques for Substituted Benzoic Acids: A Comparative Guide

Substituted benzoic acids serve as critical pharmacophores and synthetic intermediates in drug development and materials science. Achieving absolute purity is paramount, as trace impurities—especially positional isomers—...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzoic acids serve as critical pharmacophores and synthetic intermediates in drug development and materials science. Achieving absolute purity is paramount, as trace impurities—especially positional isomers—can drastically alter pharmacological efficacy or polymer properties. This guide evaluates three distinct purification modalities: Solvent-Gradient Recrystallization , Vacuum Sublimation , and Preparative HPLC . By understanding the physicochemical causality behind each technique, researchers can optimize their workflows for yield, purity, and scalability.

Solvent-Gradient Recrystallization: The Scalable Standard

Mechanistic Causality: Recrystallization relies on the differential solubility of the target compound and its impurities across a temperature gradient. Substituted benzoic acids form strong intermolecular hydrogen bonds via their carboxylic acid moieties. In polar protic solvents (like water or aqueous ethanol), the thermal energy at the boiling point disrupts these bonds, dissolving the solid[1]. Upon slow cooling, the lattice energy favors the thermodynamically stable reformation of the pure crystalline matrix, effectively excluding structurally dissimilar impurities (e.g., inorganic salts from Grignard reactions) into the mother liquor[1].

Self-Validating Experimental Protocol:

  • Dissolution: Suspend the crude mixture in a minimum volume of boiling solvent (e.g., distilled water).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble mechanical impurities.

  • Nucleation & Growth: Allow the filtrate to cool ambiently to room temperature, then transfer to an ice bath. Crucial Causality: Rapid crash-cooling traps impurities within the crystal lattice; slow cooling ensures high-purity exclusion.

  • Isolation & Validation: Isolate the crystals via vacuum filtration and wash with ice-cold solvent. Validate purity by measuring the melting point. For example, pure unsubstituted benzoic acid exhibits a sharp melting point range of 121 °C to 124 °C[2]. A depressed or broadened melting point indicates incomplete purification.

Vacuum Sublimation: The Solvent-Free Alternative

Mechanistic Causality: Certain derivatives, particularly ortho-substituted ones like salicylic acid, exhibit unusually high vapor pressure below their melting points[3]. Sublimation exploits this by driving the solid directly into the vapor phase, leaving behind non-volatile impurities such as sodium sulfate or polymeric byproducts[4]. Applying a vacuum lowers the required sublimation temperature, preventing the thermal degradation of heat-sensitive functional groups.

Self-Validating Experimental Protocol:

  • Surface Area Maximization: Finely triturate the crude solid to maximize the surface area-to-volume ratio, ensuring even heat distribution.

  • Sublimation: Place the powder in a sublimation apparatus under vacuum (<1 Torr). Heat gently (e.g., 60–100 °C for salicylic acid)[3].

  • Deposition: Allow the vapor to condense on a water-cooled "cold finger" positioned directly above the heated crude.

  • Isolation & Validation: Carefully break the vacuum and harvest the sublimate. Pure salicylic acid forms distinct, colorless needle-like crystals[4]. Validate via Thin-Layer Chromatography (TLC) against a known standard to ensure no non-volatile baseline impurities carried over.

Preparative Reverse-Phase HPLC: The Precision Tool

Mechanistic Causality: When synthesizing substituted benzoic acids, positional isomers (e.g., 2,4-dichlorobenzoic acid vs. 2,6-dichlorobenzoic acid) often co-crystallize due to nearly identical lattice energies and solubilities[5]. Preparative HPLC resolves these isomers by exploiting subtle differences in hydrophobicity and pKa. By partitioning the analytes between a non-polar stationary phase (e.g., C18 or mixed-mode solid-core) and a polar mobile phase, baseline resolution is achieved[6].

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve the crude mixture in the mobile phase. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Separation: Inject onto a preparative column. Utilize an isocratic or shallow gradient mobile phase (e.g., Acetonitrile/Water with a sulfuric acid or trifluoroacetic acid buffer to suppress the ionization of the carboxylic acid)[6].

  • Fractionation: Monitor the eluent via UV detection (typically 210 nm or 275 nm) and collect fractions corresponding to the target peak[7].

  • Validation: Perform analytical HPLC on the collected fractions prior to solvent removal (lyophilization). Only pool fractions demonstrating >99.9% purity.

Quantitative Performance Comparison
Purification TechniqueTypical YieldAchievable PurityScalabilityBest Application
Recrystallization 65% – 90%>99.0%High ( kg/ton )Bulk purification, removing salts and highly polar impurities.
Vacuum Sublimation 80% – 95%>99.5%Moderate (g/kg)Volatile derivatives (e.g., Salicylic acid), solvent-free needs.
Preparative HPLC 50% – 75%>99.9%Low (mg/g)Complex mixtures, positional isomers, trace impurity removal.
Purification Strategy Workflow

DecisionMatrix Start Crude Substituted Benzoic Acid Q1 Are positional isomers present? Start->Q1 Q2 Is the derivative highly volatile (e.g., Salicylic Acid)? Q1->Q2 No Prep Preparative HPLC (High Precision) Q1->Prep Yes Q3 Is scalable bulk purification needed? Q2->Q3 No Subl Vacuum Sublimation (Solvent-Free) Q2->Subl Yes Q3->Prep No (Small Scale) Recrys Recrystallization (High Yield/Scale) Q3->Recrys Yes

Decision matrix for selecting the optimal benzoic acid purification technique.

References
  • Sublimation for Organic Compound Purification - Scribd. URL:[Link]

  • Purification of 2,4 Dichlorobenzoic Acid - Organic Process Research & Development (ACS). URL:[Link]

  • Methods of separating salicylic acid - SciSpace. URL: [Link]

  • Recrystallization of Benzoic Acid - Mount Allison University. URL: [Link]

  • HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column - SIELC Technologies. URL: [Link]

  • Recrystallization of Benzoic Acid | Report - EduBirdie. URL: [Link]

  • Benzoic Acid | SIELC Technologies - SIELC Technologies. URL: [Link]

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Safety & Regulatory Compliance

Safety

3-Fluoro-4-(2-methylphenyl)benzoic acid proper disposal procedures

3-Fluoro-4-(2-methylphenyl)benzoic Acid: Comprehensive Safety and Disposal Protocol For drug development professionals and application scientists, the management of specialized chemical building blocks extends far beyond...

Author: BenchChem Technical Support Team. Date: March 2026

3-Fluoro-4-(2-methylphenyl)benzoic Acid: Comprehensive Safety and Disposal Protocol

For drug development professionals and application scientists, the management of specialized chemical building blocks extends far beyond the synthesis bench. 3-Fluoro-4-(2-methylphenyl)benzoic acid is a halogenated organic acid frequently utilized in pharmaceutical research. Due to the presence of both a stable carbon-fluorine (C-F) bond and an acidic carboxyl group, this compound presents unique end-of-life disposal challenges that require strict adherence to environmental and occupational safety regulations.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and terminal disposal of this compound, ensuring compliance with federal mandates and protecting laboratory personnel.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, one must first understand the mechanistic causality behind the compound's hazards.

  • The Fluorine Atom: The C-F bond is one of the strongest in organic chemistry. During standard, low-temperature combustion, fluorinated compounds do not break down completely and can release highly toxic and corrosive hydrogen fluoride (HF) gas [1]. Therefore, disposal requires specialized high-temperature thermal destruction.

  • The Carboxylic Acid Group: As an organic acid, this compound can react exothermically with strong bases and oxidizing agents. It must be segregated from incompatible chemical classes to prevent spontaneous reactions in waste accumulation areas[2].

Table 1: Quantitative Data & Waste Classification

PropertySpecification
Chemical Name 3-Fluoro-4-(2-methylphenyl)benzoic acid
CAS Number 1284813-06-4
Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
Waste Classification Halogenated Organic Waste[3]
Terminal Disposal Method High-Temperature Incineration (>1000°C) with Caustic Scrubbing[4]

Operational Safety & Waste Segregation Workflow

The mandates that laboratories maintain a Chemical Hygiene Plan detailing the safe removal of contaminated waste[5]. The cornerstone of this plan is strict waste segregation .

Mixing halogenated waste (like 3-Fluoro-4-(2-methylphenyl)benzoic acid) with non-halogenated solvents is a critical operational failure. Because halogenated waste requires specialized incineration with caustic scrubbers to neutralize acid gases, mixing waste streams unnecessarily increases the volume of material requiring this expensive treatment, and can create unpredictable combustion profiles[3].

Protocol 1: Laboratory Accumulation and Containerization
  • Verify the Waste Stream: Confirm the waste consists solely of the fluorinated acid or its compatible solvent solutions. Causality: Preventing cross-contamination ensures the downstream Treatment, Storage, and Disposal Facility (TSDF) can accurately calibrate their incineration parameters.

  • Select the Container: Utilize a High-Density Polyethylene (HDPE) container[2]. Causality: Metal containers are susceptible to corrosion from trace acidic degradation products. While glass is chemically compatible, it introduces a shatter risk during transit. HDPE provides the optimal balance of chemical inertness and physical resilience.

  • Apply Compliant Labeling: Affix a label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations or formulas), and note the accumulation start date[2].

  • Secure Storage: Store the container in a designated secondary containment tray within a ventilated storage cabinet, physically separated from strong bases and active metals[6].

G Start Generate Waste: 3-Fluoro-4-(2-methylphenyl) benzoic acid Check Check Compatibility: Is it mixed with non-halogenated solvents? Start->Check Segregate Segregate as Halogenated Organic Waste Check->Segregate Yes/No Container Transfer to HDPE Container (Corrosion Resistant) Segregate->Container Label Label: 'Hazardous Waste', Full Chemical Name, Accumulation Date Container->Label Store Store in Ventilated Accumulation Area (< 90 Days) Label->Store Dispose Transport to Licensed TSDF for Incineration Store->Dispose

Workflow for segregating and containerizing halogenated organic acid waste.

Emergency Spill Response Methodology

In the event of a localized spill of the solid powder, immediate mechanical containment is required to prevent inhalation exposure and surface contamination.

Protocol 2: Solid Chemical Spill Cleanup
  • Isolate & Equip: Evacuate non-essential personnel. Don nitrile gloves, chemical splash goggles, a lab coat, and a particulate respirator (N95 or P100) if dust generation is likely.

  • Suppress Aerosolization: Do not dry-sweep the powder. Causality: Dry sweeping generates airborne particulates that can be inhaled. Instead, lightly mist the solid with a compatible inert liquid (e.g., a small amount of water or isopropanol) to bind the powder.

  • Mechanical Collection: Use a non-sparking plastic scoop to transfer the wetted material into a wide-mouth HDPE hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., dilute sodium bicarbonate). Causality: The mild base will neutralize any residual traces of the organic acid. Follow with a thorough water rinse.

Terminal Disposal: Thermal Destruction & Scrubbing

The final stage of the disposal lifecycle is managed by a licensed TSDF. For 3-Fluoro-4-(2-methylphenyl)benzoic acid, the EPA-approved method is high-temperature rotary kiln incineration[7].

Because the combustion of the C-F bond generates hydrogen fluoride (HF) gas, the incinerator must be equipped with a wet caustic scrubber [1]. In this system, the acidic flue gas is routed through a chamber where it is sprayed with a sodium hydroxide (NaOH) solution. The chemical reaction ( HF+NaOH→NaF+H2​O ) neutralizes the toxic gas, converting it into soluble sodium fluoride, which is safely captured in the aqueous effluent[4].

Incineration Waste Halogenated Waste (C14H11FO2) Kiln Rotary Kiln Incinerator (>1000°C, 2 sec residence) Waste->Kiln Combustion Combustion Products: CO2, H2O, HF (gas) Kiln->Combustion Thermal Destruction Scrubber Wet Caustic Scrubber (NaOH spray) Combustion->Scrubber Flue Gas Routing Neutralization Neutralization Reaction: HF + NaOH → NaF + H2O Scrubber->Neutralization Chemical Scrubbing CleanGas Clean Flue Gas Released to Atmosphere Neutralization->CleanGas Gas Phase Effluent Safe Aqueous Effluent (Contains NaF) Neutralization->Effluent Liquid Phase

Thermal destruction mechanism and caustic scrubbing of fluorinated organic waste.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." [Link]

  • Environmental Protection Agency (EPA). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.[Link]

  • Igniss Energy. "Scrubbing and flue gas treatment for incinerators." [Link]

  • ABB. "A modern flue-gas cleaning system for waste incineration plants." [Link]

Sources

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3-Fluoro-4-(2-methylphenyl)benzoic acid
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